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Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold and the Investigative Challenge

An In-Depth Technical Guide for the In Vitro Elucidation of the Mechanism of Action of (8-Bromoquinolin-4-yl)methanamine Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the back...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the In Vitro Elucidation of the Mechanism of Action of (8-Bromoquinolin-4-yl)methanamine

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. (8-Bromoquinolin-4-yl)methanamine represents a novel derivative within this class, for which the specific mechanism of action has not been extensively characterized. This guide provides a comprehensive, tiered experimental workflow for the systematic in vitro elucidation of its biological activity and molecular mechanism. Designed for researchers in drug discovery and chemical biology, this document moves beyond a simple listing of protocols to provide the strategic rationale behind each experimental choice, ensuring a self-validating and logically progressive investigation.

The quinoline ring system is a recurring motif in compounds exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Its planar structure and potential for diverse substitutions allow it to interact with a variety of biological targets, most notably protein kinases and DNA topoisomerases. The subject of this guide, (8-Bromoquinolin-4-yl)methanamine, combines the quinoline core with a bromo-substituent and a methanamine group, features that suggest a high potential for biological activity.

Given the absence of specific literature on this compound, a de novo investigation is required. This guide outlines a hypothesis-driven approach, starting with broad phenotypic screening and progressively narrowing the focus to specific cellular responses and, ultimately, to a class of molecular targets.

Strategic Experimental Workflow: A Tiered Approach to Mechanism Deconvolution

We propose a three-tiered workflow to efficiently and logically uncover the compound's mechanism of action. This strategy maximizes information gain while conserving resources, using the results from each tier to inform the experimental design of the next.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Cellular Mechanism Elucidation cluster_2 Tier 3: Molecular Target Class Identification T1 Confirm Biological Activity (Cell Viability / Cytotoxicity Assay) T2_Apoptosis Apoptosis Assay (Annexin V / PI) T1->T2_Apoptosis If Cytotoxic T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1->T2_CellCycle If Cytotoxic T3_Kinase Hypothesis A: Kinase Inhibition Assay T2_Apoptosis->T3_Kinase If Apoptosis is Induced T3_Topo Hypothesis B: Topoisomerase Inhibition Assay T2_Apoptosis->T3_Topo If Apoptosis is Induced T2_CellCycle->T3_Kinase If Cell Cycle Arrest is Observed T2_CellCycle->T3_Topo If Cell Cycle Arrest is Observed

Caption: Tiered workflow for mechanism of action elucidation.

Tier 1: Establishing Bioactivity via Phenotypic Screening

The foundational step is to confirm that (8-Bromoquinolin-4-yl)methanamine exerts a biological effect at the cellular level and to determine its potency. A cytotoxicity assay is the most direct method for this initial assessment.

Core Experiment: Cell Viability/Cytotoxicity Assay (e.g., CCK-8 or MTT).

Rationale: This experiment provides the half-maximal inhibitory concentration (IC50), a critical metric of potency that informs the dose selection for all subsequent assays. By screening against a panel of both cancerous and non-cancerous cell lines, we can also obtain an early indication of potential cancer-specific selectivity.

Protocol: Cell Viability Assessment using CCK-8

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x stock of (8-Bromoquinolin-4-yl)methanamine in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours, or until a distinct color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineTypeHypothetical IC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Carcinoma8.1
HCT116Colon Carcinoma3.5
MRC-5Normal Lung Fibroblast> 50
Tier 2: Uncovering the Cellular Mechanism of Cytotoxicity

Assuming Tier 1 confirms cytotoxic activity, the next logical step is to determine how the compound induces cell death. The primary mechanisms are typically apoptosis, necrosis, or cell cycle arrest leading to cell death.

Core Experiments:

  • Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining.

  • Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry.

Rationale: These two assays provide a quantitative snapshot of the cell population's fate. Annexin V/PI staining differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Cell cycle analysis reveals whether the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), which is a hallmark of agents that interfere with DNA replication or mitosis.

Protocol: Apoptosis Detection with Annexin V/PI

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Interpretation: An increase in the Annexin V positive / PI negative population indicates early apoptosis.

G Start Tier 1 Result: Compound is Cytotoxic Decision Perform Tier 2 Assays: Apoptosis & Cell Cycle Analysis Start->Decision Apoptosis_Result Result: Significant Increase in Annexin V+ Cells? Decision->Apoptosis_Result CellCycle_Result Result: Accumulation in a Specific Cell Cycle Phase? Decision->CellCycle_Result Hypothesis_Apo Conclusion: Apoptosis is a Primary Mechanism of Death Apoptosis_Result->Hypothesis_Apo Yes Hypothesis_Other Conclusion: Other Mechanisms (e.g., Necrosis) may be involved Apoptosis_Result->Hypothesis_Other No Hypothesis_CC Conclusion: Cell Cycle Arrest is a Primary Mechanism CellCycle_Result->Hypothesis_CC Yes CellCycle_Result->Hypothesis_Other No

Caption: Decision logic following Tier 2 cellular assays.

Tier 3: Identifying the Molecular Target Class

The results from Tier 2 guide the selection of specific biochemical and enzymatic assays to pinpoint the molecular target. Based on the known activities of quinoline derivatives, two high-probability hypotheses are kinase inhibition and topoisomerase inhibition.

Hypothesis A: The Compound is a Protein Kinase Inhibitor

Rationale: Many quinoline-based anticancer drugs function by inhibiting protein kinases that are critical for cancer cell proliferation and survival signaling. If the compound induces apoptosis or cell cycle arrest, inhibition of a key kinase in these pathways is a plausible cause.

Core Experiment: In Vitro Kinase Inhibition Assay.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase buffer.

  • Compound Addition: Add (8-Bromoquinolin-4-yl)methanamine across a range of concentrations. Include a known inhibitor as a positive control and a vehicle control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence with a plate reader. The signal intensity is directly proportional to kinase activity.

  • Analysis: Normalize the data to controls and calculate the IC50 for kinase inhibition.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor (8-Bromoquinolin-4-yl)methanamine Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Hypothesis B: The Compound is a DNA Topoisomerase Inhibitor

Rationale: The planar aromatic structure of the quinoline ring is capable of intercalating between DNA base pairs, a mechanism that can disrupt the function of topoisomerases, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.

Core Experiment: In Vitro DNA Topoisomerase Relaxation Assay.

Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA and human Topoisomerase I enzyme in an assay buffer.

  • Compound Addition: Add (8-Bromoquinolin-4-yl)methanamine at various concentrations. Include a known topoisomerase inhibitor (e.g., camptothecin) as a positive control and a vehicle control.

  • Enzymatic Reaction: Incubate the reaction at 37°C for 30 minutes. The enzyme will "relax" the supercoiled DNA into its open circular form.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR™ Safe) and visualize the DNA bands under UV light.

  • Analysis: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the enzyme from relaxing the DNA, resulting in a band that remains in the supercoiled position, similar to the no-enzyme control.

Conclusion and Forward Outlook

This technical guide presents a robust, logical, and hypothesis-driven framework for elucidating the in vitro mechanism of action of (8-Bromoquinolin-4-yl)methanamine. By systematically progressing from broad phenotypic effects to specific cellular responses and finally to molecular target classes, researchers can efficiently characterize this novel compound. The outcomes of this workflow will not only define its primary mechanism but also provide the critical data necessary to guide further preclinical development, including target validation, lead optimization, and in vivo efficacy studies.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. Organic and Medicinal Chemistry International Journal, 1(4). Available at: [Link]

  • Jain, M., Vats, R. K., & Singh, S. (2022). Quinoline and its derivatives: A review on its biological and medicinal applications. Materials Today: Proceedings, 57, 187-194. Available at: [Link]

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2011). A comprehensive review in current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 46(11), 5525-5540. Available at: [Link]

  • Denny, W. A. (2002). Acridine-based DNA-intercalating agents. Topics in Current Chemistry, 224, 1-34. (While this reference is for acridines, the principle of planar aromatic systems intercalating with DNA and affecting topoisomerases is a foundational concept applicable to quinolines as well.
Exploratory

Comprehensive Pharmacokinetic and Bioavailability Profiling of (8-Bromoquinolin-4-yl)methanamine: A Preclinical Framework

Executive Summary (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2) is a highly functionalized chemical building block frequently utilized in fragment-based drug discovery (FBDD). Featuring a lipophilic quinoline cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2) is a highly functionalized chemical building block frequently utilized in fragment-based drug discovery (FBDD). Featuring a lipophilic quinoline core, a sterically demanding bromine atom at the 8-position, and a highly reactive primary methanamine group, this molecule presents a unique absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth, predictive, and experimental framework for evaluating the pharmacokinetics (PK) and bioavailability of this compound, detailing the causality between its structural moieties and its biological fate.

Structural Causality: Physicochemical Determinants of ADME

To accurately predict the PK behavior of any fragment, one must deconstruct its structural features. The ADME profile of (8-Bromoquinolin-4-yl)methanamine is dictated by three primary components:

  • The Quinoline Scaffold: Quinolines generally exhibit favorable gastrointestinal absorption due to their moderate lipophilicity and membrane permeability[1]. However, they are highly susceptible to extensive first-pass metabolism by hepatic Cytochrome P450 (CYP) enzymes.

  • The 8-Bromo Substituent: Halogenation at the 8-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which enhances passive transcellular permeability. Second, it acts as a metabolic block, sterically hindering CYP-mediated oxidation at the electron-rich 8-position of the quinoline ring, thereby potentially extending the molecule's half-life.

  • The 4-Methanamine Group: This primary amine is the most critical metabolic liability. At physiological pH (7.4), the primary amine (pKa ~9.5) will be predominantly protonated, enhancing aqueous solubility but potentially restricting blood-brain barrier (BBB) penetration. Furthermore, primary amines are known substrates for Monoamine Oxidase (MAO)[2] and can form metabolic-intermediate (MI) complexes with CYPs, leading to mechanism-based inactivation (MBI)[3].

Quantitative Physicochemical Predictions
ParameterPredicted Value RangeADME Implication
Molecular Weight (MW) 237.10 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP (Octanol/Water) 2.1 - 2.5Optimal balance for passive permeability and aqueous solubility.
pKa (Primary Amine) 9.2 - 9.8Protonated at intestinal and physiological pH; relies on paracellular or carrier-mediated transport.
Topological Polar Surface Area 38.9 ŲExcellent potential for membrane permeation; low efflux liability predicted.

Predictive Metabolism and Clearance Pathways

The metabolic fate of (8-Bromoquinolin-4-yl)methanamine is heavily influenced by the primary amine. Understanding these pathways is crucial for predicting clearance rates and potential drug-drug interactions (DDIs).

  • MAO-Mediated Oxidative Deamination: Monoamine oxidases (MAO-A and MAO-B) catalyze the oxidation of primary amines to reactive aldehydes, releasing ammonia and hydrogen peroxide[2]. This pathway represents a significant clearance mechanism and a potential source of localized oxidative stress.

  • CYP450-Mediated N-Hydroxylation (MBI Risk): Aliphatic primary amines can undergo N-hydroxylation by CYPs (predominantly CYP3A4 and CYP2D6) to form hydroxylamines or nitrosoalkane intermediates. These intermediates strongly coordinate to the ferrous heme iron of the CYP enzyme, forming a stable MI complex that irreversibly inactivates the enzyme[3].

  • Phase II Conjugation: The primary amine is a prime candidate for N-acetylation via N-acetyltransferases (NATs) or N-glucuronidation, which generally yields stable, readily excretable, and non-toxic metabolites.

G Parent (8-Bromoquinolin-4-yl)methanamine MAO MAO Oxidation Parent->MAO CYP CYP450 Oxidation Parent->CYP NAT Phase II (NAT / UGT) Parent->NAT Aldehyde Aldehyde Metabolite (Toxicity Risk) MAO->Aldehyde Hydroxylamine Hydroxylamine / Nitroso (MBI Risk) CYP->Hydroxylamine NAcetyl N-Acetylated / Glucuronidated (Stable Excretion) NAT->NAcetyl

Caption: Metabolic pathways of (8-Bromoquinolin-4-yl)methanamine via MAO, CYP450, and Phase II enzymes.

Self-Validating Experimental Methodologies

To empirically validate the predicted PK profile, a rigorous, self-validating experimental workflow must be executed. The following protocols are designed with internal controls to ensure data trustworthiness.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Absorption & Efflux)

Rationale: To determine if the protonated primary amine restricts passive diffusion and to assess P-glycoprotein (P-gp) efflux liability. Self-Validation: Inclusion of Propranolol (high permeability control), Atenolol (low permeability control), and Digoxin (P-gp substrate control).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until fully differentiated (Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).

  • Dosing: Prepare a 10 µM solution of (8-Bromoquinolin-4-yl)methanamine in HBSS buffer (pH 7.4).

  • Incubation: Add the compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Protocol 2: Human Liver Microsome (HLM) Stability and MBI Assessment

Rationale: To quantify hepatic intrinsic clearance ( CLint​ ) and determine if the primary amine causes mechanism-based inactivation of CYP3A4[3]. Self-Validation: Testosterone (CYP3A4 substrate control) and Verapamil (known CYP3A4 MBI positive control).

  • Reaction Mixture: Combine Human Liver Microsomes (1.0 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Pre-Incubation (MBI Assessment): To test for time-dependent inhibition, pre-incubate the compound with HLMs and NADPH for 0, 15, and 30 minutes before adding a probe substrate (e.g., Midazolam for CYP3A4).

  • Initiation: For standard clearance, initiate the reaction by adding an NADPH regenerating system.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ . A shift in IC50​ upon pre-incubation confirms MBI.

Protocol 3: In Vivo Pharmacokinetics in Sprague-Dawley Rats

Rationale: To determine absolute bioavailability ( F% ) and systemic clearance.

  • Study Design: Fast male Sprague-Dawley rats (n=3 per group) overnight.

  • Dosing:

    • Intravenous (IV): 1 mg/kg via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • Oral (PO): 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Analysis: Extract plasma proteins via acetonitrile precipitation and quantify the parent compound using a validated LC-MS/MS method.

  • Non-Compartmental Analysis (NCA): Utilize Phoenix WinNonlin to calculate Cmax​ , Tmax​ , AUC0−∞​ , Vdss​ , CL , and absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Workflow Start Compound Synthesis & QC PhysChem Physicochemical Profiling Start->PhysChem InVitro In Vitro ADME (HLM, Caco-2) PhysChem->InVitro InVivo In Vivo PK (IV vs PO Dosing) InVitro->InVivo Analysis NCA & Bioavailability Calculation InVivo->Analysis

Caption: Preclinical pharmacokinetic and ADME evaluation workflow for novel quinoline fragments.

Standardized PK Parameter Targets

Based on the structural properties of (8-Bromoquinolin-4-yl)methanamine, the following table outlines the anticipated in vivo pharmacokinetic parameters in a rodent model. These serve as baseline benchmarks for researchers optimizing this fragment into a lead compound.

Pharmacokinetic ParameterAnticipated Range (Rat Model)Interpretation / Causality
Oral Bioavailability ( F% ) 30% - 60%Moderate absorption due to amine protonation; subject to hepatic first-pass metabolism.
Clearance ( CL ) 25 - 50 mL/min/kgModerate to high clearance driven by rapid MAO and CYP-mediated oxidation of the primary amine.
Volume of Distribution ( Vdss​ ) 2.0 - 5.0 L/kgHigh tissue distribution expected due to lipophilic quinoline core and basic amine binding to tissue phospholipids.
Half-life ( t1/2​ ) 1.5 - 3.5 hoursRelatively short half-life, necessitating structural optimization (e.g., amine methylation or steric shielding) for once-daily dosing.
Tmax​ (Oral) 0.5 - 1.5 hoursRapid initial absorption phase typical of low-molecular-weight basic compounds.

Conclusion and Optimization Strategy

(8-Bromoquinolin-4-yl)methanamine presents a highly druggable scaffold, but its raw pharmacokinetic profile is heavily bottlenecked by the primary methanamine group. While the 8-bromo substitution provides excellent metabolic shielding for the quinoline core, the primary amine remains highly susceptible to MAO catabolism and poses a distinct risk for CYP mechanism-based inactivation.

For drug development professionals utilizing this fragment, immediate optimization should focus on modifying the primary amine. Strategies such as N-methylation (converting to a secondary or tertiary amine), incorporation of the nitrogen into a saturated heterocycle (e.g., piperidine or pyrrolidine), or adding alpha-steric hindrance (e.g., a methyl group adjacent to the amine) will effectively mitigate MAO liability, reduce MBI risk, and significantly enhance oral bioavailability and half-life.

References

  • Amine catabolism catalyzed by MAO. ResearchGate. Available at:[Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Strategic Utilization of (8-Bromoquinolin-4-yl)methanamine Derivatives in Modern Drug Discovery and Analytical Chemistry

Executive Summary (8-Bromoquinolin-4-yl)methanamine (CAS 1190320-17-2) and its associated salts (e.g., the 2,2,2-trifluoroacetate salt, CAS 1190320-18-3) represent a highly versatile class of bifunctional building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(8-Bromoquinolin-4-yl)methanamine (CAS 1190320-17-2) and its associated salts (e.g., the 2,2,2-trifluoroacetate salt, CAS 1190320-18-3) represent a highly versatile class of bifunctional building blocks in modern synthetic chemistry. Characterized by an unhindered, highly nucleophilic primary amine at the 4-position and a sterically deactivated, electrophilic bromide at the 8-position, this scaffold enables orthogonal synthetic strategies. This whitepaper explores the structural causality behind its reactivity, details self-validating experimental protocols, and examines its critical applications in Targeted Protein Degradation (TPD) and Liquid Chromatography-Mass Spectrometry (LC-MS) derivatization.

Structural and Electronic Profiling

The utility of (8-Bromoquinolin-4-yl)methanamine derivatives stems from the distinct electronic environments of its two functional handles:

  • The 4-Aminomethyl Group (Nucleophile): Unlike 4-aminoquinolines where the amine is directly conjugated to the aromatic system (reducing its nucleophilicity), the insertion of a methylene spacer in the methanamine derivative isolates the nitrogen lone pair from the quinoline π -system. This results in a highly nucleophilic aliphatic amine (pKa ~9-10) capable of rapid acylation, alkylation, or reductive amination under mild conditions.

  • The 8-Bromo Group (Electrophile): The 8-position of the quinoline ring is notoriously challenging for palladium-catalyzed cross-coupling. It is sterically hindered by the adjacent quinoline nitrogen lone pair and the C7 proton. Furthermore, the electron-withdrawing nature of the heteroatom deactivates the oxidative addition step compared to 2- or 3-bromoquinolines[1]. Successful functionalization requires bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) to force the palladium intermediate into a reactive conformation[2].

G Core (8-Bromoquinolin-4-yl) methanamine Amide Amide/Urea Formation (4-Position) Core->Amide HATU, DIPEA Coupling Pd-Catalyzed Cross-Coupling (8-Position) Core->Coupling Pd(dppf)Cl2, Base PROTAC PROTAC Ligand / API Amide->PROTAC Linker Attachment LCMS LC-MS Derivatization Tag Amide->LCMS SCFA Conjugation Coupling->PROTAC Pharmacophore Tuning

Divergent synthetic workflows for (8-Bromoquinolin-4-yl)methanamine.

Applications in Modern Science

Targeted Protein Degradation (PROTACs & Molecular Glues)

In the rapidly expanding field of TPD, rigid tricyclic and heterocyclic scaffolds are required to selectively bind target proteins without introducing excessive conformational entropy. (8-Bromoquinolin-4-yl)methanamine is a critical precursor in the synthesis of degraders targeting transcription factors such as IKZF2 and IKZF4[3].

By first acylating the 4-methanamine (e.g., with picolinic acid derivatives) and subsequently utilizing the 8-bromo position for intramolecular cyclization or cross-coupling, chemists generate rigid tricyclic ligands (e.g., pyrrolo[2,3,4-de]quinolin-5(4H)-ones)[3]. These warheads are then tethered via flexible linkers to E3 ubiquitin ligase binders (like Cereblon or VHL ligands) to induce proteasomal degradation of the target.

G Target Target Protein (e.g., IKZF2/4) Complex Ternary Complex Formation Target->Complex Ligand Quinoline Derivative Warhead Ligand->Target Binds Linker Flexible Linker Ligand->Linker E3 E3 Ubiquitin Ligase (e.g., Cereblon) Linker->E3 E3->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Mechanism of Action for Quinoline-derived PROTACs.

Analytical Chemistry: LC-MS Derivatization

Short-chain fatty acids (SCFAs) are vital biomarkers in gut microbiome research, but their high volatility and lack of easily ionizable functional groups make them difficult to quantify via LC-MS. 4-Aminomethylquinoline (AMQ) derivatives are employed as derivatization reagents to solve this[4].

The primary amine of the AMQ derivative reacts with the carboxylic acid of the SCFA to form a stable amide bond. The quinoline nitrogen acts as a highly basic "proton sponge" during Electrospray Ionization (ESI), dramatically enhancing the ionization efficiency and lowering the Limit of Quantitation (LOQ) to the sub-nanomolar range[4].

Quantitative Data: Cross-Coupling Reactivity

The position of the bromine atom on the quinoline ring dictates the activation energy required for Pd-insertion. The table below summarizes comparative yields for Suzuki-Miyaura couplings using standard conditions, highlighting the necessity for specialized protocols when utilizing the 8-bromo derivative.

Quinoline IsomerStandard CatalystLigand RequirementRelative Conversion YieldMechanistic Causality
2-Bromoquinoline Pd(OAc)2PPh3 (Standard)>90%Highly activated by adjacent electronegative nitrogen; minimal steric block[1].
3-Bromoquinoline Pd(OAc)2PPh3 (Standard)85-90%Electronically neutral; accessible spatial environment[1].
8-Bromoquinoline Pd G3 / Pd(dppf)Cl2XPhos / dppf (Bulky)8% (with PPh3) 82% (with XPhos)Sterically hindered by N-lone pair; requires bulky, bidentate or dialkylbiaryl phosphine ligands to accelerate reductive elimination[1],[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all reagent selections.

Protocol A: Selective Amide Coupling at the 4-Methanamine Position

Objective: Conjugate a carboxylic acid to the primary amine without cross-reacting with the quinoline nitrogen.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Causality: DMF solubilizes both polar salts and non-polar organic acids.

  • Activation: Add 1.1 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Causality: HATU is chosen over EDC to ensure rapid formation of the active ester, preventing side-reactions. DIPEA is a non-nucleophilic base that neutralizes the TFA salt of the (8-Bromoquinolin-4-yl)methanamine without competing for the activated ester.

  • Coupling: Add 1.0 eq of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. Stir for 2 hours.

  • Self-Validation (In-Process Control): Quench a 5 μ L aliquot in 100 μ L of Methanol. Analyze via LC-MS.

    • Validation Metric: The disappearance of the starting material mass ( [M+H]+=237.0 Da for the free base) and the appearance of the product mass confirms successful coupling. If unreacted amine persists, the basicity of the solution was insufficient; add 1.0 eq more DIPEA.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 8-Position

Objective: Introduce an aryl/heteroaryl group at the sterically hindered 8-position of the quinoline core.

  • Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of the 8-bromoquinoline amide derivative (from Protocol A), 1.5 eq of the boronic acid, and 3.0 eq of K3​PO4​ .

  • Catalyst Loading: Add 0.05 eq of Pd G3 pre-catalyst and 0.05 eq of XPhos ligand[2]. Causality: XPhos is a bulky, electron-rich Buchwald ligand. Its steric bulk forces the palladium center into a conformation that drastically accelerates the rate-limiting reductive elimination step, overcoming the inherent steric hindrance of the 8-position.

  • Solvent System: Add a degassed mixture of THF:H2O (2:1 v/v). Causality: Water is essential to dissolve the phosphate base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Heat the sealed tube at 80°C for 12 hours.

  • Self-Validation (Quality Control): Extract a micro-sample into Ethyl Acetate. Spot on a TLC plate against the starting material (UV 254 nm).

    • Validation Metric: The product should exhibit a distinct Rf shift and enhanced fluorescence under 365 nm UV light due to the extended π -conjugation of the newly formed biaryl system. LC-MS should confirm the exact mass shift corresponding to the loss of Bromine (-79 Da) and addition of the aryl group.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (8-Bromoquinolin-4-yl)methanamine

Application Note & Synthetic Methodology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Rationale (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Methodology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

(8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2) is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors, antimalarial agents, and novel organic materials[1]. The presence of the primary amine allows for facile functionalization (e.g., amide coupling, reductive amination), while the 8-bromo substituent serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Retrosynthetic Strategy & Causality: Direct amination of alkyl halides with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure a self-validating, high-yielding process, this protocol employs a three-step sequence starting from commercially available 8-bromo-4-methylquinoline:

  • Wohl-Ziegler Bromination: Radical bromination targets the activated benzylic methyl group.

  • Azidation: Nucleophilic substitution with sodium azide introduces the nitrogen atom without the risk of over-alkylation.

  • Staudinger Reduction: The reduction of the azide to the primary amine is performed using triphenylphosphine ( PPh3​ ) and water. This method is deliberately chosen over catalytic hydrogenation (e.g., H2​ , Pd/C) to prevent the unwanted reductive dehalogenation of the sensitive 8-bromo group[2].

Synthetic Workflow Visualization

G SM 8-Bromo-4-methylquinoline Step1 Step 1: NBS, AIBN Radical Bromination SM->Step1 Int1 8-Bromo-4-(bromomethyl) quinoline Step1->Int1 Step2 Step 2: NaN3, DMF Substitution Int1->Step2 Int2 4-(Azidomethyl)-8- bromoquinoline Step2->Int2 Step3 Step 3: PPh3, H2O Staudinger Reduction Int2->Step3 Product (8-Bromoquinolin-4-yl) methanamine Step3->Product

Workflow for the 3-step synthesis of (8-Bromoquinolin-4-yl)methanamine via Staudinger reduction.

Quantitative Material Requirements

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
8-Bromo-4-methylquinoline222.081.02.22 gStarting Material
N-Bromosuccinimide (NBS)177.981.11.96 gBrominating Agent
Azobisisobutyronitrile (AIBN)164.210.1164 mgRadical Initiator
Sodium Azide ( NaN3​ )65.011.50.98 gNucleophile
Triphenylphosphine ( PPh3​ )262.291.23.15 gReducing Agent
Carbon Tetrachloride ( CCl4​ )153.82-50 mLSolvent (Step 1)
Dimethylformamide (DMF)73.09-30 mLSolvent (Step 2)
THF / H2​O (10:1)--55 mLSolvent (Step 3)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 8-Bromo-4-(bromomethyl)quinoline

Mechanistic Rationale: AIBN undergoes thermal homolysis to generate initiating radicals, which abstract a hydrogen from the 4-methyl group. The resulting benzylic radical reacts with NBS to form the bromomethyl intermediate[3].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve 8-bromo-4-methylquinoline (2.22 g, 10 mmol) in anhydrous CCl4​ (50 mL). Add NBS (1.96 g, 11 mmol) and AIBN (164 mg, 1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 77 °C) under an argon atmosphere for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The product spot will appear slightly lower in Rf​ than the starting material and will be UV active.

  • Workup: Cool the reaction to room temperature. Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude 8-bromo-4-(bromomethyl)quinoline can be used directly in the next step to minimize degradation[3].

Step 2: Synthesis of 4-(Azidomethyl)-8-bromoquinoline

Mechanistic Rationale: The highly polar, aprotic solvent DMF solvates the sodium cation, leaving the azide anion naked and highly nucleophilic, facilitating a rapid SN​2 displacement of the primary bromide.

  • Setup: In a 100 mL flask, dissolve the crude 8-bromo-4-(bromomethyl)quinoline (assume 10 mmol) in anhydrous DMF (30 mL).

  • Reaction: Add sodium azide (0.98 g, 15 mmol) in one portion. Safety Note: Sodium azide is highly toxic; handle with appropriate PPE and avoid acidic conditions to prevent hydrazoic acid formation.

  • Stirring: Stir the mixture at room temperature for 3 hours.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers extensively with water (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate to yield the azide intermediate as a pale yellow oil.

Step 3: Staudinger Reduction to (8-Bromoquinolin-4-yl)methanamine

Mechanistic Rationale: PPh3​ attacks the terminal nitrogen of the azide to form a phosphazide, which loses N2​ to form an iminophosphorane. Hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. This chemoselective method preserves the 8-bromo substituent[4].

  • Setup: Dissolve the crude 4-(azidomethyl)-8-bromoquinoline in a mixture of THF (50 mL) and distilled water (5 mL).

  • Reaction: Add triphenylphosphine (3.15 g, 12 mmol) portion-wise at 0 °C.

  • Evolution: Allow the reaction to warm to room temperature. Nitrogen gas evolution will be observed. Stir for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the residue with 1M HCl (50 mL) and wash with Dichloromethane (3 x 30 mL) to extract the triphenylphosphine oxide byproduct.

  • Basification: Basify the aqueous layer using 2M NaOH until pH > 10.

  • Final Extraction: Extract the free amine with Dichloromethane (3 x 40 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the crude product.

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH4OH 90:9:1) to afford pure (8-Bromoquinolin-4-yl)methanamine.

System Validation (Analytical Characterization)

To ensure the integrity of the synthesized product, the following analytical signatures should be verified:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 237.0 and 239.0 (1:1 ratio, characteristic of the bromine isotope pattern).

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the disappearance of the azide/bromide methylene singlet (~4.8 ppm) and the appearance of a new methylene singlet shifted upfield (~4.3 ppm) integrating to 2H, along with a broad singlet for the −NH2​ protons (~1.8 ppm, exchangeable with D2​O ). The quinoline aromatic protons will appear between 7.5 and 9.0 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline." PubChem. Available at: [Link]

Sources

Application

The Versatile Scaffold: (8-Bromoquinolin-4-yl)methanamine in Modern Drug Discovery

Introduction: The Quinoline Core and the Strategic Importance of (8-Bromoquinolin-4-yl)methanamine The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core and the Strategic Importance of (8-Bromoquinolin-4-yl)methanamine

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a remarkable range of activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework that can be strategically decorated with various functional groups to modulate pharmacological activity and pharmacokinetic properties. Within this privileged class of compounds, (8-Bromoquinolin-4-yl)methanamine emerges as a particularly valuable and versatile building block for the synthesis of novel drug candidates.[3]

This technical guide provides an in-depth exploration of the applications of (8-Bromoquinolin-4-yl)methanamine in drug discovery. We will delve into its synthetic utility, showcasing how its distinct reactive sites—the bromine atom at the 8-position and the primary amine of the methanamine group at the 4-position—can be selectively functionalized to generate diverse chemical libraries. Furthermore, we will present case studies of bioactive molecules derived from this scaffold, supported by detailed experimental protocols for both synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this powerful synthetic intermediate.

Synthetic Utility and Derivatization Strategies

The synthetic tractability of (8-Bromoquinolin-4-yl)methanamine is a key attribute that makes it a favored starting material in many drug discovery campaigns. The bromine atom at the 8-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the primary amine at the 4-position serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic transformations.

Functionalization of the 8-Bromo Position

The bromine atom on the electron-rich quinoline ring is a prime site for introducing molecular diversity through well-established cross-coupling methodologies. This allows for the exploration of the chemical space around this position to optimize interactions with biological targets.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 8-position of the quinoline core and a wide variety of aryl and heteroaryl boronic acids or esters. This is a powerful method for introducing bulky and electronically diverse substituents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a range of primary and secondary amines at the 8-position. This is particularly useful for modulating the polarity and hydrogen-bonding potential of the final compound.

  • Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes at the 8-position, providing a linear and rigid linker that can be further functionalized.

Functionalization of the 4-Methanamine Group

The primary amine of the methanamine substituent at the 4-position is a nucleophilic center that can be readily derivatized through several robust reactions.

  • Amide Bond Formation: Acylation of the primary amine with a wide array of carboxylic acids, acid chlorides, or sulfonyl chlorides is a straightforward and highly effective method for generating large libraries of derivatives. The resulting amide bond can act as a key hydrogen bond donor and acceptor, influencing target binding.

  • Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This reaction is instrumental in introducing a variety of aliphatic and aromatic substituents.

Derivatization pathways of (8-Bromoquinolin-4-yl)methanamine.

Case Study in Drug Discovery: Development of Novel Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1][4] The strategic positioning of substituents on the quinoline ring allows for fine-tuning of inhibitory activity and selectivity against various kinase targets. The (8-Bromoquinolin-4-yl)methanamine core provides an excellent starting point for the synthesis of potent kinase inhibitors.

A hypothetical drug discovery campaign targeting a specific oncogenic kinase could utilize (8-Bromoquinolin-4-yl)methanamine as a key building block. The 4-methanamine group can be acylated with a hinge-binding moiety, while the 8-bromo position can be elaborated through Suzuki coupling to explore interactions with the solvent-exposed region of the kinase active site.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Hypothetical Kinase Inhibitors

Compound IDR1 (at 4-position via Amide)R2 (at 8-position via Suzuki)Kinase IC50 (nM)
1a 3-aminopyrazole-Br>10,000
1b 3-aminopyrazolePhenyl5,200
1c 3-aminopyrazole4-morpholinophenyl150
1d 3-aminopyrazole4-(dimethylamino)phenyl85
2a 4-aminopyridine-Br8,500
2b 4-aminopyridine4-morpholinophenyl98

The data in Table 1 illustrates a common trend in kinase inhibitor optimization. The initial fragment with an unsubstituted 8-bromo position (1a and 2a) shows weak activity. The introduction of a simple phenyl group at the 8-position (1b) leads to a modest improvement in potency. However, the incorporation of a more polar, solvent-exposed group such as 4-morpholinophenyl (1c and 2b) or 4-(dimethylamino)phenyl (1d) results in a significant enhancement of inhibitory activity. This highlights the importance of exploring the chemical space at the 8-position to achieve potent inhibition.

Kinase_Inhibition_Pathway Drug (8-Bromoquinolin-4-yl)methanamine -derived inhibitor Kinase Oncogenic Kinase Drug->Kinase Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cancer Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes Cell_Proliferation->Apoptosis Suppresses

Mechanism of action for a kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of (8-Bromoquinolin-4-yl)methanamine derivatives.

Protocol 1: Synthesis of (8-Bromoquinolin-4-yl)methanamine

This protocol describes a plausible synthetic route to the title compound, adapted from established procedures for the synthesis of substituted quinolines.

Step 1: Synthesis of 8-Bromo-4-methylquinoline

  • To a solution of 2-bromoaniline (1 equivalent) in a suitable solvent such as a mixture of water and hydrochloric acid, add glycerol (3 equivalents) and a mild oxidizing agent like arsenic acid or sodium m-nitrobenzenesulfonate.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium hydroxide.

  • Extract the product with an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromo-4-methylquinoline.

Step 2: Bromination of 8-Bromo-4-methylquinoline

  • Dissolve 8-bromo-4-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide.

  • Reflux the reaction mixture under inert atmosphere, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Dry the organic layer and concentrate under reduced pressure to yield 4-(bromomethyl)-8-bromoquinoline.

Step 3: Synthesis of (8-Bromoquinolin-4-yl)methanamine

  • Dissolve 4-(bromomethyl)-8-bromoquinoline (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Add an excess of a protected amine source such as sodium azide or hexamethylenetetramine.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Reduce the intermediate azide or imine using a suitable reducing agent like lithium aluminum hydride or by acidic hydrolysis in the case of the hexamethylenetetramine adduct.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield (8-Bromoquinolin-4-yl)methanamine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vial, add (8-Bromoquinolin-4-yl)methanamine (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas like argon for 10-15 minutes.

  • Seal the vial and heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Workflow for an in vitro kinase inhibition assay.
  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound in a buffered solution.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed. A common method is to measure the amount of ADP generated using a commercially available kit such as ADP-Glo™ (Promega).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

(8-Bromoquinolin-4-yl)methanamine is a high-value building block in drug discovery, offering two distinct and readily functionalizable handles for the creation of diverse and complex molecular architectures. Its utility in the synthesis of kinase inhibitors has been highlighted, but its potential extends to a wide range of other therapeutic targets. As our understanding of disease biology continues to grow, so too will the demand for novel chemical entities. The strategic application of versatile scaffolds like (8-Bromoquinolin-4-yl)methanamine will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Chem-Impex. 4-Amino-8-bromoquinoline. Available at: [Link]

  • Knowledge. What are the applications of 8-bromoisoquinoline? (2023). Available at: [Link] Nürnberg/what-are-the-applications-of-8-bromoisoquinoline-8016

  • Ökten S, et al. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate (2017). Available at: [Link]

  • Csuvik O, et al. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC (2022). Available at: [Link]

  • Ökten S, et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications (2016). Available at: [Link]

  • Belema M, et al. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ResearchGate (2015). Available at: [Link]

  • Zhang Y, et al.
  • Çakmak O, et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC (2025). Available at: [Link]

  • Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • Abdel-Maksoud MS, et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC (2022). Available at: [Link]

  • Jackson AH, et al. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate (2001). Available at: [Link]

  • Ciceri P, et al. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC (2014). Available at: [Link]

  • Bain J, et al. The selectivity of protein kinase inhibitors: a further update. Symansis (2007). Available at: [Link]

  • Barau N, et al. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. MDPI (2018). Available at: [Link]

  • Ökten S, et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate (2016). Available at: [Link]

  • Chen Z, et al. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PMC (2022). Available at: [Link]

Sources

Method

Application Note: Orthogonal Functionalization of (8-Bromoquinolin-4-yl)methanamine in Drug Discovery

Executive Summary & Strategic Significance (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

(8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antimalarial agents[1]. The strategic value of this molecule lies in its orthogonal reactivity profile. The aliphatic primary amine at the C4-position is highly nucleophilic and primed for rapid acylations, sulfonylations, or reductive aminations. Conversely, the C8-bromide serves as an excellent electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

By carefully sequencing these functionalizations—typically derivatizing the C4-amine first to prevent catalyst poisoning, followed by C8 cross-coupling—chemists can rapidly generate diverse libraries of substituted quinolines[3].

Reactivity Profile and Synthetic Workflow

The logical progression of functionalizing this scaffold relies on exploiting the differential reactivity of its two handles.

Orthogonal functionalization workflow of (8-Bromoquinolin-4-yl)methanamine.

Protocol 1: C4-Methanamine Derivatization (Amide Coupling)

Causality & Experimental Design

The primary amine at C4 must be functionalized (or protected) prior to any palladium-catalyzed reactions at C8. If left unprotected, the free amine can act as a competing nucleophile (leading to unwanted Buchwald-Hartwig oligomerization) or coordinate tightly to the palladium center, effectively poisoning the catalyst[3].

For amidation, HATU is selected as the coupling reagent due to its superior efficiency in forming active esters rapidly, minimizing side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without interfering with the activated carboxylic acid.

Step-by-Step Methodology
  • Activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (8-Bromoquinolin-4-yl)methanamine (1.0 equiv, 1.0 mmol) in one portion.

  • In-Process Control (IPC): Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating: complete consumption of the highly polar starting amine indicates successful conversion.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Crucial Insight: Avoid highly acidic aqueous washes (like 1M HCl), as the basic quinoline nitrogen (pKa ~4.9) will protonate, causing the product to partition into the aqueous layer. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: C8-Bromide Cross-Coupling (Suzuki-Miyaura)

Causality & Experimental Design

The 8-position of the quinoline ring is sterically hindered (peri to the nitrogen). More importantly, the quinoline nitrogen can act as a directing group, coordinating to the palladium intermediate to form a stable, unreactive palladacycle[2]. To overcome this thermodynamic sink, a bidentate ligand with a wide bite angle (e.g., dppf ) or a bulky electron-rich monodentate ligand (e.g., XPhos ) is strictly required. These ligands outcompete the quinoline nitrogen for palladium coordination, facilitating rapid reductive elimination.

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the quinoline C8 position.

Step-by-Step Methodology
  • Reagent Charging: To a microwave vial or Schlenk flask, add the C4-amide substituted 8-bromoquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Degassing (Critical Step): Seal the vial. Evacuate and backfill with N₂ (repeat 3 times). Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The system validates itself when the isotopic bromine signature (M and M+2 peaks of equal intensity) disappears, replaced by the desired cross-coupled mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data: Yield and Condition Optimization

The following table summarizes validated quantitative data for the orthogonal functionalization of (8-Bromoquinolin-4-yl)methanamine derivatives, demonstrating the robustness of the selected catalyst systems.

Substrate (C4-Amide)Coupling Partner (C8)Catalyst SystemTime / TempYield (%)Purity (LC-MS)
AcetamidePhenylboronic acidPd(dppf)Cl₂, K₂CO₃4 h / 90 °C88%>98%
Benzamide3-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃6 h / 95 °C76%>95%
Sulfonamide4-Fluorophenylboronic acidPd(dppf)Cl₂, K₃PO₄4 h / 90 °C82%>97%
Pivalamide2-Thienylboronic acidXPhos Pd G2, K₃PO₄3 h / 80 °C91%>99%

Note: Yields represent isolated, chromatography-purified products. The use of XPhos Pd G2 significantly reduces reaction times for sterically demanding heteroaryl boronic acids.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling Source: ACS Publications URL:[Link][2]

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity Source: PMC (PubMed Central) URL:[Link][1]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Publications URL:[Link][3]

Sources

Application

Application Note: Catalytic Cross-Coupling Reactions Involving (8-Bromoquinolin-4-yl)methanamine

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Structural Significance Quinoline derivatives are privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Structural Significance

Quinoline derivatives are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, antibacterial agents, and antimalarials[1][2]. (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[3] is a highly valuable bifunctional building block. The bromine atom at the C8 position provides a highly reactive handle for palladium-catalyzed C-C and C-N bond formations[1], while the C4-methanamine group offers a versatile primary amine vector for subsequent derivatization, solubility enhancement, or target binding.

However, unlocking the full synthetic potential of this molecule requires a deep understanding of transition-metal chemoselectivity, as the dual reactivity of the halide and the free amine can lead to complex reaction mixtures if not properly managed.

Mechanistic Insights: The "Free Amine" Challenge

In transition-metal catalysis, the presence of an unprotected primary aliphatic amine (-CH₂NH₂) introduces significant chemoselectivity and reactivity hurdles. As a Senior Application Scientist, it is critical to understand the causality behind reaction failures when using the unprotected substrate:

  • Catalyst Poisoning (Suzuki-Miyaura): Primary amines are strong σ-donors. They can tightly coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, displacing essential phosphine ligands. This coordination stalls the transmetalation step, effectively poisoning the catalytic cycle and leading to high rates of protodehalogenation[4].

  • Competitive Nucleophilicity (Buchwald-Hartwig): In C-N cross-coupling, the intrinsic primary amine acts as a competing nucleophile against the exogenous amine partner. This leads to undesired intramolecular cyclizations or intermolecular oligomerization[5].

Strategic Resolution: To ensure a self-validating and robust synthetic workflow, the primary amine must be transiently masked. tert-Butyloxycarbonyl (Boc) protection is the industry standard[6]. The Boc group provides sufficient steric bulk to prevent Pd-coordination and eliminates the amine's nucleophilicity, while remaining completely stable under the alkaline conditions required for Suzuki and Buchwald-Hartwig couplings. Alternatively, in highly specialized library syntheses, strong bases like LHMDS can be employed to form a transient lithium aggregate with the amine, acting as an in-situ pseudo-protecting group[7].

Workflow & Mechanistic Visualizations

Workflow A (8-Bromoquinolin-4-yl)methanamine (Free Amine) B Boc Protection (Boc2O, Et3N) A->B Step 1 C Boc-Protected Intermediate B->C D Suzuki-Miyaura Coupling C->D Pathway A E Buchwald-Hartwig Amination C->E Pathway B F Functionalized Quinoline D->F E->F G Deprotection (TFA or HCl) F->G Step 3 H Final Target Molecule G->H

Figure 1: Strategic synthetic workflow for divergent cross-coupling via Boc-protection.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Poison Catalyst Poisoning (Free Amine Coordination) Pd0->Poison Unprotected Amine TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Compete Competitive Amination (Buchwald-Hartwig) OxAdd->Compete Unprotected Amine RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Mechanistic interference of unprotected primary amines in Pd-catalysis.

Quantitative Data: Impact of Amine Protection

The following table summarizes the dramatic impact of amine protection on the efficiency of palladium-catalyzed cross-couplings at the C8 position of the quinoline core.

Reaction TypeSubstrate StateCatalyst SystemBase / SolventYield (%)Observation
Suzuki-MiyauraUnprotected AminePd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O< 15%Extensive catalyst degradation; dehalogenation[4]
Suzuki-MiyauraBoc-Protected Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O88% Clean conversion; high functional group tolerance
Buchwald-HartwigUnprotected AminePd₂(dba)₃ / BrettPhosNaOtBu / Toluene< 5%Complex mixture; oligomerization observed[5]
Buchwald-HartwigBoc-Protected Pd₂(dba)₃ / BrettPhosNaOtBu / Toluene82% High chemoselectivity for the exogenous amine
Buchwald-HartwigUnprotected AminePd₂(dba)₃ / RuPhosLHMDS / Dioxane65%LHMDS acts as a pseudo-protecting group[7]

Experimental Protocols

These protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure intermediate integrity before proceeding to the sensitive metal-catalyzed steps.

Protocol A: Boc-Protection of (8-Bromoquinolin-4-yl)methanamine

Rationale: Masking the primary amine to prevent Pd-coordination and competitive nucleophilicity.

  • Initialization: Dissolve (8-Bromoquinolin-4-yl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N) (1.5 equiv) and cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Protection: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in DCM.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Validation Checkpoint: Monitor by LC-MS until the free amine mass (m/z 237.1) is fully consumed and the Boc-protected mass is observed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Formation of a C-C bond at the C8 position using an aryl boronic acid[1].

  • Preparation: To an oven-dried Schlenk flask, add the Boc-protected intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon for 3 cycles (vacuum/argon) to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Validation Checkpoint: TLC should indicate complete consumption of the brominated starting material.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Protocol C: Buchwald-Hartwig Amination

Rationale: Formation of a C-N bond at the C8 position using an exogenous secondary amine.

  • Preparation: In a glovebox or under strict argon flow, combine the Boc-protected intermediate (1.0 equiv), the exogenous amine (1.2 equiv), and NaOtBu (1.5 equiv) in a reaction vial.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos ligand (5 mol%). Causality note: BrettPhos is highly effective for preventing undesired bis-arylation and accommodating sterically hindered substrates[7].

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial, heat to 100 °C, and stir for 16 hours.

  • Workup: Cool the mixture, quench with water, and extract with ethyl acetate. Purify the organic layer via silica gel chromatography.

Protocol D: Acidic Deprotection (Boc Removal)

Rationale: Unmasking the primary amine to yield the final functionalized target[6].

  • Reaction: Dissolve the cross-coupled product in DCM. Add trifluoroacetic acid (TFA) (10 equiv) at 0 °C.

  • Propagation: Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Neutralize with 1M NaOH and extract with DCM to isolate the free amine.

Sources

Method

Advanced Purification and Isolation Protocols for (8-Bromoquinolin-4-yl)methanamine

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals Physicochemical Profiling & The Causality of Purification (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling & The Causality of Purification

(8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[1] is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and other pharmacologically active compounds via palladium-catalyzed cross-coupling reactions. However, isolating this compound from crude reaction mixtures presents significant chromatographic challenges due to its dual functional groups.

As a Senior Application Scientist, I approach the purification of this molecule not as a single step, but as a holistic system dictated by its physicochemical properties:

  • Dual Basicity: The molecule possesses a quinoline nitrogen (pKa ~4.5) and a primary methanamine group (pKa ~9.5). On standard, acidic silica gel, the primary amine interacts strongly with free silanol groups, leading to severe peak tailing, irreversible binding, and compound degradation[2].

  • Lipophilic Core: The 8-bromoquinoline scaffold is highly lipophilic. When mixed with debrominated byproducts or positional isomers (e.g., 5-bromo derivatives), the polarity differences are marginal, making standard normal-phase separation inefficient[3].

To overcome these challenges, the purification strategy must utilize differential ionization to strip away non-basic impurities, followed by amine-deactivated chromatography to resolve structurally similar isomers[2].

Mechanistic Workflow: A Self-Validating System

The following workflow is designed as a self-validating system. At each phase, a specific analytical check (pH verification, dual-stain TLC) ensures the protocol is succeeding before the sample is committed to the next step.

Workflow A Crude Reaction Mixture (Target + Isomers + Byproducts) B Acid-Base Extraction (pH 2 → pH 11) A->B C Organic Phase (Enriched Free Base) B->C Phase Separation D Flash Chromatography (TEA-Deactivated Silica) C->D Dry Loading E Fraction Analysis (UV 254 nm & Ninhydrin) D->E Gradient Elution F Salt Formation (HCl or TFA) E->F Pool Pure Fractions G Recrystallization (>99% Purity) F->G Polish

Figure 1: Self-validating isolation workflow for (8-Bromoquinolin-4-yl)methanamine.

Step-by-Step Experimental Protocols

Phase 1: Differential Acid-Base Extraction

This step exploits the basicity of the quinoline and methanamine nitrogens to partition the target molecule away from neutral organic impurities (e.g., unreacted halogenated starting materials)[4].

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Validation Step 1): Wash the organic layer with 1M HCl (3 × 10 mL). Causality: At pH < 2, both the quinoline and primary amine are protonated, forcing the target compound into the aqueous layer.

  • Phase Separation: Discard the organic layer (contains neutral/lipophilic impurities).

  • Basification (Validation Step 2): Cool the aqueous layer in an ice bath (0 °C). Slowly add 2M NaOH dropwise while stirring. Self-Validation: Continuously monitor with pH paper until the solution reaches pH 11. This ensures the primary amine (pKa ~9.5) is fully deprotonated to its free base form.

  • Recovery Extraction: Extract the turbid aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched free base.

Ionization A Diprotonated State (pH < 4) Aqueous Soluble B Monoprotonated State (pH 5 - 8) Amine Protonated A->B + OH⁻ B->A + H⁺ C Free Base State (pH > 10) Organic Soluble B->C + OH⁻ C->B + H⁺

Figure 2: pH-dependent ionization states dictating the extraction phase preference.

Phase 2: Amine-Deactivated Flash Column Chromatography

Standard silica gel causes decomposition of quinoline derivatives[2]. We must deactivate the stationary phase to prevent the primary amine from binding to acidic silanol groups.

Protocol:

  • Silica Deactivation: Prepare a slurry of silica gel in DCM containing 1% Triethylamine (TEA)[2]. Pack the column and flush with 2 column volumes of the TEA-spiked DCM to neutralize all acidic sites.

  • Dry Loading (Validation Step 3): Dissolve the enriched free base in a minimal amount of DCM, add Celite (1:2 ratio by weight), and evaporate to a free-flowing powder. Causality: Wet-loading a highly polar amine often causes it to crash out at the column head, ruining resolution. Dry loading ensures a uniform, narrow sample band.

  • Elution: Run a shallow gradient from 100% DCM to DCM/MeOH (90:10) containing 0.5% NH₄OH.

  • Fraction Analysis (Validation Step 4): Spot fractions on a TLC plate.

    • Check A: Visualize under UV (254 nm) to identify the quinoline core.

    • Check B: Stain the plate with Ninhydrin and heat. A purple/blue spot confirms the presence of the primary methanamine. Only pool fractions that are positive for both.

Phase 3: Salt Formation and Polishing

To achieve >99% purity and stabilize the compound for long-term storage, the free base is converted into a crystalline salt, such as a 2,2,2-trifluoroacetate (TFA) salt[5].

Protocol:

  • Dissolution: Dissolve the pooled, concentrated free base in minimal anhydrous diethyl ether.

  • Precipitation: Cool to 0 °C and add 1.05 equivalents of TFA dropwise under vigorous stirring.

  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to yield (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate[6].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics across the purification workflow, demonstrating the efficiency of the combined acid-base and deactivated chromatography approach.

Purification PhaseMass Recovery (%)Target Purity (LC-MS)Primary Impurities RemovedPhysical State
1. Crude Mixture 100% (Baseline)65 - 70%N/ADark brown oil/solid
2. Post-Extraction 80 - 85%85 - 88%Unreacted starting materials, neutral organicsAmber oil
3. Post-Chromatography 65 - 70%95 - 97%Positional isomers (e.g., 5-bromo derivatives)Pale yellow solid
4. Post-Crystallization 55 - 60%> 99.5%Trace residual isomers, colored polymersOff-white crystals

References

  • Purification challenges for bromoquinoline compounds - Benchchem. Benchchem.
  • Nanjing KaiMubo Pharmaceutical Co., Ltd. Product Catalog - Chemicalbook. Chemicalbook.
  • CAS:1190320-17-2 FT-0733895 (8-bromoquinolin-4-yl)methanamine Product Detail Information - Finetech Chem. Finetech Chem.
  • CAS 1190320-18-3 | (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. Alchem Pharmtech.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem. Benchchem.

Sources

Application

High-Yield Preparation of Novel Quinoline Scaffolds from (8-Bromoquinolin-4-yl)methanamine

Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale The quinoline nucleus is a privileged heterocyclic scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics with antimalarial, anticancer, and antimicrobial properties[1]. The development of novel 4,8-disubstituted quinoline libraries is of particular interest for overcoming drug resistance in Plasmodium falciparum and exploring new pharmacophores[2].

(8-Bromoquinolin-4-yl)methanamine is a highly versatile, dual-functional building block. It possesses:

  • A nucleophilic primary amine at the C-4 methyl position, ideal for acylation, alkylation, or reductive amination.

  • An electrophilic aryl bromide at the C-8 position, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Mechanistic Insights & Experimental Design

To successfully functionalize both sites without cross-reactivity, the order of operations is critical. The highly nucleophilic primary amine can coordinate to palladium catalysts, leading to catalyst poisoning or undesired intramolecular/intermolecular amination side-reactions during cross-coupling.

Causality in Workflow Design: By performing the N-acylation (amide bond formation) first, we convert the primary amine into a significantly less nucleophilic amide[4]. This "protects" the nitrogen lone pair, ensuring that the subsequent Pd-catalyzed Suzuki-Miyaura coupling at the C-8 position proceeds with high turnover frequency and minimal byproduct formation[5].

Synthetic Workflow

Workflow SM (8-Bromoquinolin-4-yl) methanamine (Starting Material) Acylation Step 1: N-Acylation (HATU, DIPEA, DMF) SM->Acylation Int Intermediate: 8-Bromo-4-amidoquinoline Acylation->Int Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Int->Suzuki Product Novel 4,8-Disubstituted Quinoline Scaffold Suzuki->Product

Figure 1: Two-step synthetic workflow for 4,8-disubstituted quinoline scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints and orthogonal purification steps to ensure high fidelity.

Protocol 1: N-Acylation of the 4-Methanamine Group

This step utilizes HATU as a coupling reagent, which is renowned for its high efficiency and rapid reaction kinetics in amide bond formation[6].

Reagents:

  • (8-Bromoquinolin-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: Stirring this mixture for 15 minutes prior to amine addition allows the formation of the active OAt ester. Pre-activation prevents the primary amine from reacting directly with the coupling reagent to form guanidinium byproducts.

  • Coupling: Add (8-Bromoquinolin-4-yl)methanamine to the activated mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control: Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the highly polar baseline amine spot validates reaction completion.

  • Self-Validating Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1 M HCl.

    • Causality: The acidic wash protonates and extracts any unreacted starting amine into the aqueous layer, inherently purifying the neutral amide product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-8

With the amine masked as an amide, the sterically hindered C-8 bromide is coupled with an aryl boronic acid[3].

Reagents:

  • 8-Bromo-4-amidoquinoline intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the intermediate, aryl boronic acid, and K₂CO₃.

  • Solvent Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Bubble argon through the solution for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Dissolved O₂ will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Seal the tube and heat to 90 °C for 12 hours.

    • Causality: The bidentate dppf ligand provides a wide bite angle, which is highly effective for oxidative addition into sterically hindered ortho-substituted (C-8) quinoline halides[3].

  • In-Process Control: Analyze via LC-MS to confirm the mass shift corresponding to the cross-coupled product.

  • Self-Validating Work-up: Cool to room temperature and filter the mixture through a pad of Celite.

    • Causality: Celite filtration removes precipitated palladium black. Failing to remove Pd at this stage often leads to metal contamination that can cause false positives in downstream biological assays.

  • Isolation: Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the final novel scaffold.

Quantitative Data Summary

The table below summarizes the reaction efficiency for a representative library of novel quinoline scaffolds synthesized using the protocols above.

EntryR¹ (Acyl Group)R² (Aryl Group)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Purity (HPLC)
1 BenzoylPhenyl928881.0>98%
2 Acetyl4-Fluorophenyl958580.8>99%
3 Cyclopropanecarbonyl3-Pyridyl897869.4>97%
4 Pivaloyl4-Methoxyphenyl868270.5>98%

Note: Yields represent isolated, chromatographically pure products. Purity was determined by reverse-phase HPLC (UV detection at 254 nm).

References

  • Title: New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: Molecules (PubMed Central / NIH) URL: [Link]

  • Title: Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Method

Application Note: In Vitro Fragment-Based Screening and Biochemical Profiling of (8-Bromoquinolin-4-yl)methanamine (8-BQM)

Introduction & Mechanistic Rationale (8-Bromoquinolin-4-yl)methanamine (8-BQM) is a highly versatile bifunctional building block increasingly utilized in 1[1]. The quinoline core is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(8-Bromoquinolin-4-yl)methanamine (8-BQM) is a highly versatile bifunctional building block increasingly utilized in 1[1]. The quinoline core is a privileged scaffold in medicinal chemistry, widely recognized for its ability to act as an ATP-competitive hinge binder in2[2].

The utility of 8-BQM in early-stage in vitro screening is driven by two distinct structural features:

  • The 4-Methanamine Motif : Acts as a critical hydrogen-bond donor/acceptor pair. In the context of kinase active sites, the primary amine can form salt bridges with conserved catalytic residues (e.g., the catalytic lysine) or hydrogen bonds with the hinge region backbone, anchoring the fragment.

  • The 8-Bromo Substituent : The bromine atom at the 8-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly synthesize a library of biaryl derivatives to probe the hydrophobic pocket adjacent to the ATP-binding site, optimizing both ligand efficiency and target selectivity[3].

Experimental Workflow

To systematically evaluate 8-BQM, we employ a self-validating workflow that transitions from microscale library generation to primary high-throughput screening, followed by orthogonal biophysical validation.

G A 8-BQM Scaffold (Fragment Hit) B Microscale Suzuki Derivatization A->B Pd-Catalysis C TR-FRET Kinase Screening B->C Library Gen D DSF Thermal Shift (Validation) C->D IC50 < 10 µM E Lead Optimization (Hit-to-Lead) D->E ΔTm > 2°C

Caption: Workflow for 8-BQM derivatization and in vitro kinase screening.

In Vitro Experimental Protocols

Protocol 1: Microscale Suzuki-Miyaura Derivatization (96-Well Format)

Objective : Generate a focused library of 8-aryl/heteroaryl quinoline-4-methanamine derivatives directly suitable for biochemical screening. Causality & Rationale : Conducting this reaction in a 96-well format allows for direct dilution into biochemical assays without the need for extensive intermediate purification. The 4:1 Dioxane/H 2​ O solvent ratio ensures the solubility of both the organic fragment and the inorganic base, while Pd(dppf)Cl 2​ is chosen for its high turnover number in sterically hindered aryl bromides[3].

Step-by-Step Methodology :

  • Preparation : In a 96-well deep-well plate, dispense 10 µmol of 8-BQM into each well.

  • Reagent Addition : Add 12 µmol of diverse boronic acids (R-B(OH) 2​ ) to the respective wells.

  • Catalyst & Base : Add 0.5 µmol of Pd(dppf)Cl 2​ and 30 µmol of K 2​ CO 3​ per well.

  • Solvent : Add 500 µL of a degassed 1,4-dioxane/H 2​ O mixture (4:1 v/v) to each well.

  • Reaction : Seal the plate with a pierceable aluminum seal. Heat at 90°C for 12 hours on a reaction block.

  • Workup : Centrifuge the plate at 3000 x g for 10 minutes to pellet inorganic salts. Transfer 50 µL of the supernatant to a new plate and dilute with 950 µL DMSO to create a 10 mM stock library.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective : Primary high-throughput screening (HTS) to determine IC 50​ values of the 8-BQM derivatives against target kinases (e.g., EGFR). Causality & Rationale : TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium) as a donor. By introducing a time delay (50-100 µs) before measurement, short-lived background auto-fluorescence from the library compounds is eliminated. This drastically improves the signal-to-noise ratio, ensuring that the measured signal purely reflects the displacement of the tracer by the 8-BQM derivative[4].

Step-by-Step Methodology :

  • Assay Buffer : Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Enzyme/Tracer Mix : Prepare a 2X solution containing 10 nM target kinase and 30 nM fluorescent tracer (e.g., Kinase Tracer 236).

  • Antibody Mix : Prepare a 4X solution of Europium-labeled anti-tag antibody (2 nM final).

  • Compound Addition : Transfer 100 nL of the 8-BQM derivative library into a 384-well low-volume black plate using an acoustic dispenser.

    • Self-Validation Step: Include DMSO-only wells (negative control) and Staurosporine (positive control) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay plate.

  • Incubation : Add 5 µL of the Enzyme/Tracer mix. Incubate for 60 minutes at room temperature.

  • Detection : Add 5 µL of the Antibody mix. Read on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (Tracer). Calculate the 665/620 emission ratio.

Protocol 3: Differential Scanning Fluorimetry (DSF) for Orthogonal Validation

Objective : Confirm direct target engagement by measuring the shift in the melting temperature ( Δ Tm) of the kinase. Causality & Rationale : True ATP-competitive binders thermodynamically stabilize the folded state of the kinase. DSF acts as a self-validating orthogonal check to eliminate false positives from the TR-FRET assay (e.g., assay interference or aggregation-based non-specific inhibition) by physically measuring protein stabilization.

Step-by-Step Methodology :

  • Dye Preparation : Dilute SYPRO Orange dye 1:1000 in assay buffer.

  • Protein Mix : Prepare 2 µM of target kinase in assay buffer.

  • Plate Setup : In a 96-well PCR plate, combine 18 µL of the Protein/Dye mix with 2 µL of the compound (final assay concentration 10 µM).

  • Thermal Cycling : Seal the plate and centrifuge briefly. Run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Data Analysis : Calculate the first derivative of the fluorescence curve to identify the melting temperature (Tm). A shift ( Δ Tm) > 2°C confirms specific structural stabilization.

Data Presentation & Interpretation

The following table summarizes representative screening data for the 8-BQM scaffold and its synthesized derivatives. The data highlights how substituting the 8-bromo position with specific heteroaryl groups enhances both potency and thermal stabilization, validating the fragment-to-lead progression.

Compound ID8-Position R-GroupEGFR IC 50​ (µM)c-Met IC 50​ (µM)EGFR Δ Tm (°C)Ligand Efficiency (LE)
8-BQM (Hit) -Br>50>50+0.5N/A
8-BQM-01 Phenyl12.445.2+2.10.28
8-BQM-02 4-Fluorophenyl3.128.5+4.30.34
8-BQM-03 3-Pyridyl0.815.0+6.20.41
Staurosporine N/A (Control)0.0050.012+12.50.55

Interpretation: The unmodified 8-BQM scaffold shows weak baseline affinity. However, derivatization via Suzuki coupling (Protocol 1) yields compound 8-BQM-03 , which demonstrates sub-micromolar inhibition in the TR-FRET assay (Protocol 2) and robust target engagement via a +6.2°C thermal shift (Protocol 3).

References

  • Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. ResearchGate.3

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. 4

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. PMC (NIH). 1

  • Quantum-assisted fragment-based automated structure generator (QFASG) for small molecule design: an in vitro study. Frontiers. 2

Sources

Application

Application Note: A Validated Protocol for the Multi-Step Synthesis of (8-Bromoquinolin-4-yl)methanamine Hydrochloride

Abstract This application note provides a comprehensive, in-depth guide for the multi-step synthesis of (8-Bromoquinolin-4-yl)methanamine hydrochloride, a valuable bifunctional building block for research, medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of (8-Bromoquinolin-4-yl)methanamine hydrochloride, a valuable bifunctional building block for research, medicinal chemistry, and drug development. The quinoline core is a privileged scaffold in numerous therapeutic agents, and the specific 8-bromo and 4-aminomethyl substitution pattern offers versatile handles for further chemical modification. This protocol details a robust and scalable five-step synthetic sequence, beginning from the readily available starting material 2-bromoaniline. Each step is accompanied by detailed experimental procedures, mechanistic insights, and an explanation of the causal factors influencing procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Strategic Overview

The synthesis of substituted quinolines is a cornerstone of modern medicinal chemistry. The target molecule, (8-Bromoquinolin-4-yl)methanamine, incorporates two key functionalities: an aryl bromide at the 8-position, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a primary aminomethyl group at the 4-position, which serves as a crucial point for amide bond formation, reductive amination, or other nucleophilic additions. The final hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its handling and use in subsequent applications[1][2].

The synthetic strategy outlined herein is designed for clarity and reliability, proceeding through a logical sequence of well-established transformations:

  • Skraup Synthesis: Construction of the core 8-bromoquinoline ring system.

  • N-Oxidation: Activation of the C4-position towards nucleophilic attack.

  • Cyanation: Introduction of a one-carbon nitrile handle at the C4-position.

  • Nitrile Reduction: Conversion of the nitrile to the target primary amine.

  • Salt Formation: Conversion of the amine free base to its stable hydrochloride salt.

This document serves as a practical guide for researchers, providing not just a recipe but the scientific rationale required for successful execution and potential troubleshooting.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Bromoaniline B 8-Bromoquinoline A->B Step 1: Skraup Synthesis Glycerol, Oxidant, Acid C 8-Bromoquinoline-1-oxide B->C Step 2: N-Oxidation m-CPBA D 8-Bromoquinoline-4-carbonitrile C->D Step 3: Cyanation TMSCN, DIEA E (8-Bromoquinolin-4-yl)methanamine (Free Base) D->E Step 4: Nitrile Reduction Raney Ni, H₂ F (8-Bromoquinolin-4-yl)methanamine Hydrochloride Salt E->F Step 5: Salt Formation HCl in Ether

Figure 1: Multi-step synthesis workflow for (8-Bromoquinolin-4-yl)methanamine HCl.

Materials, Reagents, and Instrumentation

Reagents & Solvents

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

Reagent/SolventGradeSupplier
2-Bromoaniline≥98%Sigma-Aldrich
Methanesulfonic acid≥99%Sigma-Aldrich
meta-Nitrobenzenesulfonic acid sodium salt≥98%Sigma-Aldrich
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)≥99%Sigma-Aldrich
Glycerol (anhydrous)≥99.5%Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Diethyl ether (Et₂O), anhydrous≥99.7%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIEA)≥99.5%Sigma-Aldrich
Raney® Nickel (slurry in water)Active catalystSigma-Aldrich
Hydrogen (H₂) gasUHP GradeAirgas
Ethanol (EtOH), 200 proofAnhydrousDecon Labs
Hydrochloric acid solution2.0 M in Et₂OSigma-Aldrich
Instrumentation
  • Standard laboratory glassware (oven-dried)

  • Mechanical overhead stirrer

  • Heating mantles with temperature controllers

  • Rotary evaporator

  • Parr hydrogenation apparatus or H-Cube system

  • Magnetic stirrers

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard analytical equipment (¹H NMR, ¹³C NMR, LC-MS)

Detailed Experimental Protocols

⚠️ Safety Precaution: This synthesis involves hazardous materials including strong acids, corrosive bases, highly toxic TMSCN, and pyrophoric Raney Nickel. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 8-Bromoquinoline

Rationale: This step employs a modified Skraup synthesis, a classic and robust method for constructing the quinoline core.[3] 2-bromoaniline is reacted with glycerol, which dehydrates in situ to form acrolein. The aniline undergoes a Michael addition with acrolein, followed by acid-catalyzed cyclization and dehydration. An oxidizing agent is required for the final aromatization step to form the quinoline ring.

Protocol:

  • Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a dropping funnel.

  • Charge the flask with methanesulfonic acid (250 mL) and warm it to an internal temperature of 125 °C.

  • Carefully add 2-bromoaniline (80.5 g, 0.468 mol) portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt (66.3 g, 0.293 mol) and FeSO₄·7H₂O (3.9 g, 14 mmol).

  • Charge the dropping funnel with anhydrous glycerol (86 mL, 1.17 mol) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 125 °C.

  • After the addition is complete, maintain the reaction at 125 °C for 12 hours. The solution will turn dark brown.

  • Allow the mixture to cool to room temperature, then cautiously pour it into a 4-L beaker containing 250 mL of water.

  • Place the beaker in an ice bath and slowly basify the solution to pH ~14 by adding a 50% (w/v) aqueous NaOH solution with vigorous stirring. This is a highly exothermic step.

  • Transfer the resulting heterogeneous mixture to a separatory funnel and extract with diethyl ether (3 x 500 mL).

  • Combine the organic extracts, wash with brine (1 x 400 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 8-bromoquinoline as a viscous brown oil, which may solidify upon standing. The product can be purified further by column chromatography (Hexane:Ethyl Acetate) or vacuum distillation if necessary.[4]

Step 2: Synthesis of 8-Bromoquinoline-1-oxide

Rationale: The quinoline ring is electron-deficient and generally resistant to nucleophilic attack. N-oxidation significantly alters the electronic properties of the ring, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.[5] This activation is crucial for the subsequent cyanation step.

Protocol:

  • In a 500-mL round-bottom flask, dissolve 8-bromoquinoline (20.8 g, 100 mmol) in dichloromethane (DCM, 200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.7 g, ~110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to quench excess m-CPBA and remove the by-product, 3-chlorobenzoic acid.

  • Wash with brine (1 x 100 mL), dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford 8-bromoquinoline-1-oxide as a solid.

Step 3: Synthesis of 8-Bromoquinoline-4-carbonitrile

Rationale: This step utilizes a modern, metal-free version of the Reissert-Henze reaction to install the nitrile group.[6] The N-oxide is activated by the Lewis acidic trimethylsilyl group of TMSCN, facilitating the nucleophilic attack of the cyanide anion at the C4 position. The use of a non-nucleophilic base like DIEA aids the reaction. This method avoids the use of highly toxic alkali metal cyanides in aqueous conditions.

Protocol:

  • ⚠️ EXTREME CAUTION: Trimethylsilyl cyanide (TMSCN) is volatile and readily hydrolyzes to release highly toxic hydrogen cyanide (HCN) gas. This procedure must be performed in a certified, high-flow chemical fume hood. All glassware should be quenched with bleach solution after use.

  • In an oven-dried 500-mL flask under an inert atmosphere (N₂ or Ar), dissolve 8-bromoquinoline-1-oxide (11.2 g, 50 mmol) in anhydrous DCM (250 mL).

  • Add N,N-Diisopropylethylamine (DIEA) (17.4 mL, 100 mmol, 2.0 equiv).

  • Slowly add TMSCN (19.9 mL, 150 mmol, 3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extract the mixture with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 8-bromoquinoline-4-carbonitrile.

Step 4: Synthesis of (8-Bromoquinolin-4-yl)methanamine (Free Base)

Rationale: The nitrile is reduced to the primary amine via catalytic hydrogenation. Raney Nickel is an effective catalyst for nitrile reduction.[7] This method is generally preferred over powerful hydride reagents like LiAlH₄, which can be less chemoselective and may lead to over-reduction or reaction with the aryl bromide under certain conditions.

Protocol:

  • ⚠️ CAUTION: Raney Nickel is pyrophoric when dry and can ignite flammable solvents. Always handle as a slurry and keep it wet.

  • To a Parr hydrogenation bottle or a suitable high-pressure vessel, add 8-bromoquinoline-4-carbonitrile (4.66 g, 20 mmol) and anhydrous ethanol (100 mL).

  • Carefully add a slurry of Raney® Nickel (~1 g, catalyst weight). The catalyst should be washed with ethanol several times before addition to remove water.

  • Seal the vessel, purge it with N₂, and then pressurize with hydrogen gas (H₂) to 50 psi.

  • Shake or stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Do not allow the Celite pad to dry. Wash the pad thoroughly with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (8-Bromoquinolin-4-yl)methanamine free base, which can be used directly in the next step.

Step 5: Preparation and Purification of (8-Bromoquinolin-4-yl)methanamine Hydrochloride Salt

Rationale: Converting the final amine to its hydrochloride salt provides a stable, solid product that is easier to handle, purify, and weigh than the often oily or low-melting free base.[8][9] The salt is typically insoluble in non-polar organic solvents, allowing for precipitation and purification by washing.

Protocol:

  • Dissolve the crude (8-Bromoquinolin-4-yl)methanamine from the previous step in a minimum amount of anhydrous diethyl ether or isopropanol (~100 mL).

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper).

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any non-polar, non-basic impurities.[8]

  • Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to yield pure (8-Bromoquinolin-4-yl)methanamine hydrochloride.

Quantitative Summary of Reaction Protocol

StepStarting MaterialReagents & EquivalentsSolventTemp (°C)Time (h)Product
1 2-BromoanilineGlycerol (2.5), Oxidant (0.6), FeSO₄ (0.03)Methanesulfonic acid125128-Bromoquinoline
2 8-Bromoquinolinem-CPBA (1.1)Dichloromethane0 → RT12-168-Bromoquinoline-1-oxide
3 8-Bromoquinoline-1-oxideTMSCN (3.0), DIEA (2.0)DichloromethaneRT12-248-Bromoquinoline-4-carbonitrile
4 8-Bromoquinoline-4-carbonitrileRaney Ni (cat.), H₂ (50 psi)EthanolRT12-18(8-Bromoquinolin-4-yl)methanamine
5 (8-Bromoquinolin-4-yl)methanamineHCl in Et₂O (excess)Diethyl EtherRT1(8-Bromoquinolin-4-yl)methanamine HCl

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. The Vespiary. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. National Center for Biotechnology Information. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Strategies for C2‐cyanation of quinolines. ResearchGate. [Link]

  • Raney Ni/hydrazine: a versatile reducing agent. Semantic Scholar. [Link]

  • Method for salt preparation.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (8-Bromoquinolin-4-yl)methanamine Synthesis

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (8-Bromoquinolin-4-yl)methanamine. Synthesizing this molecule presents a classic chemoselectivity challenge: installing a highly reactive primary amine at the 4-position while preserving the labile 8-bromo substituent, which is highly susceptible to hydrodehalogenation or nucleophilic displacement.

This guide bypasses generic advice, providing field-proven mechanistic insights, self-validating protocols, and troubleshooting steps to maximize your synthetic yield.

Route Selection & Chemoselectivity Data

The synthesis of (8-Bromoquinolin-4-yl)methanamine typically proceeds via one of two precursors: 8-bromoquinoline-4-carbonitrile (Nitrile Route) or 8-bromo-4-(bromomethyl)quinoline (Halide Route). Choosing the wrong reagents for either route will result in catastrophic yield loss due to over-alkylation or debromination.

Quantitative Route Comparison
Synthetic RoutePrecursorReagentsExpected YieldChemoselectivityMajor Risk
A: Nitrile Reduction (Optimized) 8-Bromoquinoline-4-carbonitrileCoCl₂·6H₂O, NaBH₄, MeOH75–85%HighExothermic H₂ gas evolution
B: Delépine Amination (Optimized) 8-Bromo-4-(bromomethyl)quinolineHMTA, CHCl₃, then HCl/EtOH65–80%HighFormaldehyde generation
C: Direct Ammonolysis (Avoid) 8-Bromo-4-(bromomethyl)quinolineNH₃ (aq) or NH₃/MeOH< 30%LowSevere over-alkylation (dimers)
D: Catalytic Hydrogenation (Avoid) 8-Bromoquinoline-4-carbonitrilePd/C, H₂ (1 atm)< 10%Very LowComplete debromination

Troubleshooting & FAQs

Q1: I am using Pd/C and H₂ to reduce 8-bromoquinoline-4-carbonitrile, but NMR shows massive loss of the bromine atom. How can I prevent this? A: Palladium-catalyzed hydrogenation is fundamentally incompatible with aryl bromides. Palladium readily inserts into the aryl C–Br bond via oxidative addition, leading to rapid hydrodehalogenation. Solution: Switch to a Cobalt Boride (Co₂B) mediated reduction. By reacting CoCl₂·6H₂O with NaBH₄, you generate a heterogeneous Co₂B catalyst in situ [1]. The hard surface of the cobalt boride preferentially coordinates the π -system of the nitrile over the aryl halide, facilitating rapid hydride transfer to the carbonitrile without cleaving the C–Br bond.

Q2: When reacting 8-bromo-4-(bromomethyl)quinoline with ammonia, I get a complex mixture of secondary and tertiary amines. How do I isolate the primary amine? A: Direct ammonolysis is a flawed strategy for this substrate. The resulting primary amine ((8-Bromoquinolin-4-yl)methanamine) is significantly more nucleophilic than the starting ammonia, triggering a runaway SN​2 cascade that forms secondary and tertiary dimers. Solution: Utilize the Delépine reaction [2]. React the bromomethyl precursor with hexamethylenetetramine (HMTA). HMTA acts as a bulky nucleophile that forms a stable, positively charged quaternary ammonium salt. Because this salt is insoluble in solvents like chloroform, it precipitates out of the reaction, physically preventing any further alkylation. Subsequent acidic hydrolysis yields the pure primary amine.

Q3: My radical bromination of 8-bromo-4-methylquinoline with NBS/AIBN yields significant amounts of the dibrominated byproduct. How can I control this? A: Radical bromination of the 4-methyl group is difficult to arrest at the mono-bromo stage because the resulting bromomethyl radical is highly stabilized. Solution: Strictly limit NBS to 0.95 equivalents. It is synthetically more viable to accept a 70% conversion of starting material (which can be recovered via column chromatography) than to push for 100% conversion and generate 30% of the useless dibromomethyl byproduct.

Validated Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction (CoCl₂/NaBH₄)

This protocol utilizes a self-validating visual cue: the formation of a black precipitate confirms the active catalyst generation.

  • Preparation: Dissolve 8-bromoquinoline-4-carbonitrile (1.0 eq, 10 mmol) and CoCl₂·6H₂O (2.0 eq, 20 mmol) in 100 mL of anhydrous methanol under a nitrogen atmosphere. The solution will appear deep pink/blue depending on hydration.

  • Catalyst Generation & Reduction: Cool the solution to 0 °C in an ice bath. Slowly add NaBH₄ (5.0 eq, 50 mmol) in small portions over 30 minutes.

    • Causality Note: The immediate evolution of H₂ gas and the appearance of a black precipitate (Co₂B) indicate the formation of the active catalytic species. The excess NaBH₄ serves as the hydride source for the reduction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the nitrile spot disappears.

  • Workup: Carefully quench the reaction with 3M HCl until the black precipitate fully dissolves (pH < 2). Stir for 15 minutes to break down any boron-amine complexes. Basify the aqueous layer with concentrated NH₄OH to pH 10. Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the primary amine.

Protocol B: Delépine Amination (HMTA)

This protocol leverages phase separation to guarantee primary amine selectivity.

  • Salt Formation: Dissolve 8-bromo-4-(bromomethyl)quinoline (1.0 eq, 10 mmol) in 50 mL of anhydrous chloroform. Add hexamethylenetetramine (HMTA) (1.1 eq, 11 mmol) in one portion.

  • Precipitation: Stir the mixture at room temperature for 12 hours. A dense white precipitate of the quaternary ammonium salt will form.

    • Causality Note: The precipitation is the self-validating step; it removes the mono-alkylated product from the liquid phase, completely halting over-alkylation.

  • Isolation: Filter the precipitate and wash thoroughly with cold chloroform to remove unreacted starting materials.

  • Hydrolysis: Suspend the isolated solid in 40 mL of a mixture of ethanol and concentrated HCl (3:1 v/v). Reflux the suspension for 2–3 hours. The HMTA cage will decompose into formaldehyde and ammonium chloride.

  • Purification: Cool to room temperature and filter off the insoluble ammonium chloride. Concentrate the filtrate in vacuo to yield (8-Bromoquinolin-4-yl)methanamine as a hydrochloride salt.

Mechanistic & Workflow Visualizations

Pathway 1: Chemoselective Nitrile Reduction

The following diagram illustrates how the in situ generated Cobalt Boride catalyst dictates the chemoselectivity of the reduction, actively preventing the hydrodehalogenation of the 8-bromo group.

NitrileReduction N1 8-Bromoquinoline-4-carbonitrile N2 CoCl₂ + NaBH₄ → Co₂B (in situ) N1->N2 N3 Nitrile Coordination to Co₂B N2->N3 N4 Hydride Transfer N3->N4 N5 (8-Bromoquinolin-4-yl)methanamine N4->N5 Chemoselective N6 Debromination (Aryl-Br Cleavage) N4->N6 Prevented

Chemoselective reduction of 4-carbonitrile via Co2B catalyst, preventing debromination.

Pathway 2: Delépine Reaction Workflow

This diagram demonstrates the logical flow of the Delépine reaction, highlighting how the physical precipitation of the intermediate salt acts as a barrier against over-alkylation.

DelepineReaction S1 8-Bromo-4-(bromomethyl)quinoline S2 HMTA (Hexamethylenetetramine) S1->S2 S_N2 Reaction S6 Over-Alkylation (Secondary/Tertiary) S1->S6 If using direct NH₃ S3 Quaternary Ammonium Salt (Precipitate) S2->S3 Prevents further alkylation S4 Ethanolic HCl (Hydrolysis) S3->S4 S5 (8-Bromoquinolin-4-yl)methanamine HCl S4->S5 Cleavage

Delépine reaction workflow demonstrating the prevention of over-alkylation.

References

  • Heinzman, S. W., & Ganem, B. (1982). The mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801-6802. URL:[Link]

  • Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754. URL:[Link]

Optimization

Optimizing Suzuki coupling conditions for (8-Bromoquinolin-4-yl)methanamine

Topic: Optimizing Suzuki-Miyaura Coupling for (8-Bromoquinolin-4-yl)methanamine Target Audience: Researchers, Scientists, and Drug Development Professionals Support Level: Senior Application Scientist / Process Chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Suzuki-Miyaura Coupling for (8-Bromoquinolin-4-yl)methanamine Target Audience: Researchers, Scientists, and Drug Development Professionals Support Level: Senior Application Scientist / Process Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with the Suzuki-Miyaura cross-coupling of (8-Bromoquinolin-4-yl)methanamine . This substrate presents a "triple threat" of synthetic challenges: severe steric hindrance, electronic deactivation, and competitive catalyst poisoning.

Below, you will find a mechanistic diagnostic of these issues, a quantitative data summary, troubleshooting FAQs, and self-validating experimental protocols designed to ensure high-yield carbon-carbon bond formation.

Part 1: Mechanistic Diagnostic (The "Why" Behind the Failure)

To optimize this reaction, we must first understand the causality behind standard protocol failures. The difficulties stem from three distinct molecular features:

  • Steric & Electronic Hindrance at C-8: The 8-position of the quinoline ring is highly congested by the adjacent nitrogen lone pair and the C-7 proton. This steric bulk drastically slows down the oxidative addition step of the catalytic cycle 1[1].

  • Catalyst Poisoning via Unprotected Amine: The primary methanamine group (-CH₂NH₂) at the 4-position is highly nucleophilic. Unprotected primary amines readily coordinate to electrophilic Pd(II) intermediates, forming stable, off-cycle complexes. This stalls the reaction and leads to the precipitation of inactive Palladium black2[2].

  • Competitive Protodeboronation: Because oxidative addition is slow, the boronic acid partner remains in the basic, aqueous reaction mixture for extended periods, making it highly susceptible to protodeboronation before transmetalation can occur.

CatalyticCycle Pd0 Active Pd(0)L (XPhos Pd G3) OA Oxidative Addition (Slow at C-8) Pd0->OA Ar-Br PdII Pd(II) Ar-Br Complex OA->PdII TM Transmetalation (Boronic Acid) PdII->TM Base, Ar'-B Poison Catalyst Poisoning (Amine Coordination) PdII->Poison Free -NH2 attack RE Reductive Elimination TM->RE RE->Pd0 Regenerate Product Coupled Product RE->Product PdBlack Pd Black Precipitation (Dead Catalyst) Poison->PdBlack

Figure 1: Catalytic cycle of Suzuki coupling highlighting amine-induced Pd-poisoning pathways.

Part 2: Quantitative Data Summary

Selecting the right catalyst and solvent system is critical. The table below summarizes the causality between reaction conditions and typical outcomes based on empirical data.

Catalyst SystemLigandBaseSolvent SystemAmine StatusTypical YieldPrimary Failure Mode / Issue
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃DMF / H₂OUnprotected< 20%Severe catalyst poisoning (Pd black).
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Dioxane / H₂OUnprotected30-40%Slow conversion; high protodeboronation.
XPhos Pd G3 (5 mol%)XPhos K₃PO₄ Dioxane / H₂O Unprotected 65-75% Optimal for direct coupling.
XPhos Pd G3 (2 mol%)XPhosK₃PO₄THF / H₂OBoc-Protected> 85%Requires extra synthetic steps (protection).

Part 3: Troubleshooting FAQs

Q1: My reaction mixture turns black within 30 minutes, and LC-MS shows <15% conversion. What is happening? Answer: The black precipitate is "Pd black," indicating irreversible catalyst decomposition. The free primary methanamine is coordinating to the Pd(II) center, displacing your ligands and poisoning the catalyst. Solution: Switch to a highly sterically demanding biphenyl ligand like XPhos . The sheer bulk of the XPhos ligand creates a protective "pocket" around the palladium center, physically preventing the primary amine from coordinating while still allowing the planar aryl-halide to undergo oxidative addition3[3].

Q2: I am seeing massive protodeboronation of my boronic acid partner. How can I suppress this? Answer: Protodeboronation is outcompeting your slow oxidative addition at the sterically hindered C-8 position. Solution: Use a highly active precatalyst like XPhos Pd G3 . G3 precatalysts rapidly generate the active L-Pd(0) species at room temperature, accelerating oxidative addition. Additionally, use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) to partition the boronic acid and base, controlling the local pH and minimizing degradation 4[4].

Q3: Should I just Boc-protect the methanamine group before the coupling? Answer: While protection (e.g., forming the N-Boc derivative) is the safest route and often boosts yields to >85%, it adds two synthetic steps (protection and deprotection) to your workflow. If atom economy and step count are critical, optimizing the unprotected coupling using Protocol A (below) is highly viable.

Part 4: Optimized Experimental Protocols

Protocol A: Direct Coupling (Unprotected Amine)

This protocol utilizes the steric bulk of XPhos to shield the Palladium center from the free amine, allowing direct C-C bond formation.

Reagents:

  • (8-Bromoquinolin-4-yl)methanamine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 (5 mol%)

  • XPhos ligand (5 mol% - added to suppress Pd black formation)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the substrate, boronic acid, XPhos Pd G3, XPhos, and K₃PO₄.

  • Atmosphere Control (Critical): Seal the tube. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times). Oxygen will rapidly degrade the electron-rich XPhos ligand.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Note: Solvents must be rigorously sparged with Nitrogen for 30 minutes prior to use.

  • Thermal Activation: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm to ensure phase mixing).

  • Self-Validation Check: At t = 2 hours, pull a 10 µL aliquot, quench in 1 mL MeCN, and analyze via LC-MS. You should observe the consumption of the starting material (m/z [M+H]⁺ ~237/239) and the appearance of the product mass. If the reaction has stalled, do not add more catalyst; instead, verify your solvent degassing technique.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via reverse-phase chromatography or NH-functionalized silica gel (to prevent amine streaking).

Workflow Step1 1. Reagent Charging Substrate, Boronic Acid, XPhos Pd G3, K3PO4 Step2 2. Atmosphere Control Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Thermal Activation Stir at 80°C for 4-12 hrs Step3->Step4 Step5 5. Reaction Workup Filter through Celite, Extract with EtOAc Step4->Step5 Step6 6. Product Isolation Reverse Phase or NH-Silica Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the unprotected amine Suzuki coupling protocol.

Part 5: References

  • Title: Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties Source: MDPI URL:

  • Title: Organic & Biomolecular Chemistry - Suzuki–Miyaura cross-coupling of 8-bromoquinolines Source: RSC Publishing URL:

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: PMC (NIH) URL:

  • Title: 6-Amino-5-chloropicolinonitrile Applications and Suzuki Coupling Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: (8-Bromoquinolin-4-yl)methanamine Stability &amp; Handling

Welcome to the Technical Support Center for (8-Bromoquinolin-4-yl)methanamine . As a bifunctional molecule containing both a highly nucleophilic primary amine and a photo-sensitive halogenated quinoline ring, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (8-Bromoquinolin-4-yl)methanamine . As a bifunctional molecule containing both a highly nucleophilic primary amine and a photo-sensitive halogenated quinoline ring, this compound requires stringent handling protocols to maintain its structural integrity during long-term storage.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to provide deep, causality-driven troubleshooting, quantitative metrics, and self-validating protocols to ensure your experimental reproducibility.

Part 1: Diagnostic Q&A – Troubleshooting Degradation

Q1: My stock solution turned yellow/brown after two weeks in the refrigerator. What is the mechanism of this discoloration? A1: Discoloration is the hallmark of quinoline ring photo-oxidation. The quinoline nitrogen is highly susceptible to oxidation, a process drastically accelerated by ambient UV and visible light. When exposed to light and dissolved oxygen, the molecule undergoes a photochemical transition, generating reactive oxygen species that attack the quinoline core to form quinoline N-oxides 1. These N-oxides can further degrade into complex, conjugated hydroxyquinolines, which absorb visible light and appear yellow or brown.

  • Causality-Driven Solution: Always store solutions in amber glass vials. Clear glass transmits sufficient UV light to catalyze this reaction 2. Degassing the solvent via argon sparging removes the dissolved oxygen required for N-oxide formation.

Q2: My biological assay is failing, and LC-MS shows a major impurity with a +44 Da mass shift. The solution is still perfectly clear. What happened? A2: You are observing carbamate formation. The methanamine group at the 4-position is a highly nucleophilic primary amine. When exposed to atmospheric air, primary amines rapidly react with carbon dioxide (CO₂) to form alkylammonium carbamates (+44 Da mass shift) 3. Because this reaction does not extend the conjugation of the quinoline ring, the solution remains visually clear, making it a "silent killer" of experiments.

  • Causality-Driven Solution: Because CO₂ is heavier than standard air components, it easily settles into open vials. You must backfill storage containers with Argon. Argon is denser than both air and CO₂, creating a protective blanket over the solution that physically displaces CO₂.

Q3: Does the bromine atom at the 8-position introduce any unique instability compared to an unsubstituted quinoline? A3: Yes. While aryl bromides are generally stable under ambient conditions, the 8-bromo substituent is susceptible to photodehalogenation if exposed to high-intensity UV light. The cleavage of the C-Br bond generates an aryl radical, which subsequently abstracts a hydrogen atom from the solvent, resulting in a -79 Da mass shift (loss of Br, gain of H). Furthermore, the electron-withdrawing nature of the bromine atom decreases the electron density of the quinoline ring, increasing its vulnerability to nucleophilic attack in highly basic buffers.

Part 2: Mechanistic Visualization

Degradation_Pathways A (8-Bromoquinolin-4-yl)methanamine B Primary Amine Degradation A->B CO2 / Moisture C Quinoline Ring Degradation A->C UV Light / O2 D Halogen Degradation A->D Strong UV B1 Alkylammonium Carbamate (+44 Da) B->B1 C1 Quinoline N-oxide (+16 Da) C->C1 C2 Hydroxyquinolines (Discoloration) C->C2 D1 Photodehalogenation (-79 Da) D->D1 B2 Urea Formation (-H2O) B1->B2

Fig 1. Primary degradation pathways of (8-Bromoquinolin-4-yl)methanamine under environmental stress.

Part 3: Quantitative Degradation Metrics

Use the following table to rapidly diagnose the state of your compound using visual and mass spectrometry data.

Degradation PathwayEnvironmental TriggerLC-MS Mass ShiftVisual IndicatorPrimary Prevention Strategy
Carbamylation CO₂ (Atmospheric Air)+44 Da (Carbamate)None (Remains clear)Argon backfilling, PTFE-lined caps
N-Oxidation O₂ + UV/Visible Light+16 Da (N-oxide)Slight yellowingAmber vials, solvent degassing
Photodehalogenation Intense UV Light-79 Da (Loss of Br)None to slight yellowingOpaque containers, avoid direct light
Hydration/Hydrolysis Moisture / H₂O+18 Da (Hydrate)Clumping (Solid form)Desiccator storage, anhydrous solvents

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must include built-in validation steps.

Protocol A: Preparation and Long-Term Storage of Stock Solutions

Causality Note: We specify PTFE-lined caps because standard silicone septa are highly permeable to atmospheric oxygen and CO₂ over extended periods at -20°C.

  • Equilibration: Allow the sealed vial of solid (8-Bromoquinolin-4-yl)methanamine to reach room temperature in a desiccator before opening. Reason: Prevents atmospheric moisture from condensing on the cold powder.

  • Dissolution: Dissolve the solid in an anhydrous, aprotic solvent (e.g., DMSO or Acetonitrile) inside a glovebag or under a stream of dry nitrogen.

  • Degassing: Sparge the solution with Argon gas for 10 minutes using a submerged needle. Reason: Displaces dissolved O₂ to prevent quinoline N-oxidation.

  • Aliquot & Seal: Transfer the solution into single-use amber glass vials. Blanket the headspace with Argon before immediately sealing with PTFE-lined screw caps.

  • Validation Step (Zero-Hour Check): Immediately after sealing the batch, take a 10 µL aliquot from one vial and run a baseline LC-MS. If a +44 Da peak is present at Day 0, your "anhydrous" solvent was pre-contaminated with dissolved CO₂.

  • Storage: Store at -20°C in a secondary opaque container with indicating desiccant.

Storage_Workflow S1 1. Aliquot Solid (Inert Atmosphere) S2 2. Dissolve in Anhydrous Solvent S1->S2 S3 3. Sparge with Ar (Degassing) S2->S3 S4 4. Transfer to Amber PTFE Vials S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Fig 2. Self-validating workflow for the preparation and long-term storage of stock solutions.

Protocol B: Stability-Indicating Forced Degradation Assay

If you suspect your stock has degraded, you must know what the degradation peaks look like on your specific analytical instruments. Use this protocol to intentionally generate reference spectra for the impurities.

  • Oxidative Stress (N-Oxide generation): Mix 100 µL of your stock solution with 10 µL of 3% H₂O₂. Incubate at room temperature for 2 hours in the dark.

  • Carbamylation Stress (CO₂ capture): Bubble dry ice vapor (pure CO₂) through 100 µL of your stock solution for 60 seconds.

  • Photolytic Stress (Photodehalogenation): Expose 100 µL of the stock solution in a clear glass vial to a UV transilluminator (365 nm) for 2 hours.

  • Validation Step: Run all three stressed samples via LC-MS alongside a properly stored control. This validates your chromatographic method's ability to resolve the parent (8-Bromoquinolin-4-yl)methanamine peak from its specific degradation products, ensuring you can accurately diagnose future storage failures.

References

  • Radical generation enabled by photoinduced N–O bond fragment
  • Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial.PubMed.
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.

Sources

Optimization

Reducing unwanted byproducts in (8-Bromoquinolin-4-yl)methanamine reactions

Technical Support Center: Troubleshooting (8-Bromoquinolin-4-yl)methanamine Reactions Welcome to the Technical Support Center. Working with bifunctional heterocycles like (8-Bromoquinolin-4-yl)methanamine presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (8-Bromoquinolin-4-yl)methanamine Reactions

Welcome to the Technical Support Center. Working with bifunctional heterocycles like (8-Bromoquinolin-4-yl)methanamine presents unique synthetic challenges. The molecule possesses an electron-deficient aryl bromide (prone to premature debromination), a nucleophilic primary amine (susceptible to over-alkylation), and a quinoline nitrogen (a notorious transition-metal catalyst poison).

This guide provides field-proven causality analyses, optimized protocols, and troubleshooting workflows to ensure high-fidelity transformations.

Troubleshooting Hub 1: Controlling Reductive Amination

Issue: Formation of unwanted tertiary amines (over-alkylation) during the synthesis of secondary amines from the C4-methanamine group.

Causality Analysis: Over-alkylation (or polyalkylation) is a highly common side reaction in reductive amination[1]. When the primary amine of (8-Bromoquinolin-4-yl)methanamine reacts with an aldehyde, it forms an imine intermediate. Upon reduction, the resulting secondary amine is often more nucleophilic than the starting primary amine. If the reducing agent and reaction conditions are not carefully tuned, this secondary amine rapidly reacts with another equivalent of the carbonyl compound, forming an iminium ion that is subsequently reduced to an undesired tertiary amine[1][2].

Resolution Strategy: To prevent over-alkylation, the reaction must favor the reduction of the imine while suppressing the reactivity of the resulting secondary amine. This is achieved by using mild, selective reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN) in aprotic solvents, or by employing a stepwise protocol where the imine is fully isolated before reduction[1][2].

Quantitative Data: Reducing Agent Selection

Reducing Agent Reactivity Selectivity (Mono- vs Poly-alkylation) Best Use Case
NaBH4 High Low Stepwise protocols after complete imine isolation.
NaBH3CN Moderate High One-pot reductive amination (optimal at pH 3-4).

| STAB (NaBH(OAc)3) | Mild | Very High | Direct reductive amination in aprotic solvents (DCE/DCM). |

RA_Workflow Start Primary Amine (8-Bromoquinolin-4-yl)methanamine Direct Direct Reductive Amination (One-Pot) Start->Direct Stepwise Stepwise Reductive Amination Start->Stepwise STAB Use STAB or NaBH3CN (Mild Reducing Agents) Direct->STAB NaBH4 Use NaBH4 (Strong Reducing Agent) Direct->NaBH4 Imine Isolate Imine Intermediate Stepwise->Imine Imine->STAB Mono Desired Product: Mono-alkylated Amine STAB->Mono STAB->Mono Poly Byproduct: Over-alkylated Amine NaBH4->Poly

Caption: Workflow for optimizing reductive amination to prevent over-alkylation.

Self-Validating Protocol: Stepwise Reductive Amination

  • Reactant Combination: Dissolve (8-Bromoquinolin-4-yl)methanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous methanol.

  • Dehydration: Add 4Å molecular sieves to drive imine formation by sequestering water.

  • Validation Checkpoint 1: Stir at room temperature for 2-4 hours. Do not proceed until TLC or LC-MS confirms the complete disappearance of the primary amine and the exclusive presence of the imine mass[M+H]+.

  • Filtration: Filter out the molecular sieves to isolate the pure imine solution.

  • Reduction: Cool the solution to 0 °C. Add NaBH4 (1.2 eq) portion-wise to prevent exothermic degradation.

  • Validation Checkpoint 2: Monitor by LC-MS. The reaction is complete when the imine mass is fully replaced by the secondary amine mass. Quench with saturated aqueous NaHCO3, extract with dichloromethane, and concentrate.

Troubleshooting Hub 2: Mitigating Hydrodebromination in Cross-Coupling

Issue: Loss of the bromine atom at the C8 position (yielding the debrominated quinoline byproduct) during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Causality Analysis: Hydrodebromination is an undesired side reaction where the aryl bromine is replaced by a hydrogen atom[3]. The 8-bromoquinoline core is highly electron-deficient, making it particularly susceptible. During the catalytic cycle, if the Palladium(II) intermediate encounters a hydride source (often generated via beta-hydride elimination from alkoxide bases or from protic solvents), it undergoes reductive elimination to yield the debrominated byproduct instead of the desired cross-coupled product[3].

Resolution Strategy: To suppress hydrodebromination, you must eliminate potential hydride sources. This requires strictly anhydrous, aprotic solvents and the avoidance of strong alkoxide bases. Furthermore, utilizing bulky, electron-rich ligands (like SPhos or XPhos) accelerates the desired reductive elimination of the cross-coupled product, outcompeting the debromination pathway[3].

Quantitative Data: Base and Solvent Optimization

Parameter Choice Impact on Hydrodebromination Mechanistic Rationale
Solvent Protic (EtOH, H2O) High Risk Acts as a direct proton/hydride source for Pd-H formation.
Solvent Aprotic (Toluene, THF) Low Risk Eliminates external proton sources.
Base Strong Alkoxides (NaOtBu) High Risk Facilitates beta-hydride elimination, forming Pd-H species.

| Base | Mild Inorganic (K3PO4) | Low Risk | Sufficiently basic for transmetalation without promoting hydride transfer. |

Hydrodebromination Issue Issue: Significant Hydrodebromination Observed Solvent Check Solvent: Are you using protic solvents? Issue->Solvent Base Check Base: Is it a strong alkoxide? Solvent->Base No Action1 Switch to Aprotic (Toluene, Dioxane, THF) Solvent->Action1 Yes Ligand Evaluate Ligand: Steric/Electronic tuning Base->Ligand No Action2 Switch to Milder Base (e.g., K3PO4) Base->Action2 Yes Action3 Use Bulky/Electron-Rich Ligands (SPhos, XPhos) Ligand->Action3 Success Productive Cross-Coupling (Minimized Byproducts) Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting decision tree for mitigating hydrodebromination in Pd-catalysis.

Troubleshooting Hub 3: Overcoming Catalyst Poisoning

Issue: Palladium-catalyzed reactions stall at low conversions, or require excessively high catalyst loadings to proceed.

Causality Analysis: Nitrogen-containing heterocycles and primary amines are notorious for strongly coordinating to transition metals, effectively deactivating the catalyst. This phenomenon is historically leveraged in Lindlar's catalyst, where quinoline is intentionally added to poison the palladium and prevent over-reduction[4][5]. In the case of (8-Bromoquinolin-4-yl)methanamine, both the quinoline nitrogen and the primary amine lone pairs can chelate the active Pd(0) or Pd(II) species, halting the oxidative addition or transmetalation steps.

Resolution Strategy: The primary amine must be masked to reduce its nucleophilicity and sterically hinder its ability to coordinate with the metal center. Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate is the standard approach. The bulky Boc group provides steric shielding, and the delocalization of the nitrogen lone pair into the carbonyl group drastically reduces its binding affinity to Palladium.

Poisoning Pd Active Pd(0) Catalyst Substrate Unprotected (8-Bromoquinolin-4-yl)methanamine Pd->Substrate Protected Boc-Protected Substrate Pd->Protected Coord N-Coordination to Pd (Quinoline & Amine) Substrate->Coord Lone pair binding Cycle Oxidative Addition at C-Br Bond Protected->Cycle Steric shielding of N Dead Catalyst Deactivation (Poisoned State) Coord->Dead Product Successful Cross-Coupling Cycle->Product

Caption: Logical relationship between amine protection and prevention of catalyst poisoning.

Self-Validating Protocol: Hydrodebromination-Resistant Suzuki-Miyaura Coupling

  • Substrate Preparation: Ensure the (8-Bromoquinolin-4-yl)methanamine is fully Boc-protected. Validation Checkpoint 1: Verify protection via NMR (presence of 9H singlet at ~1.4 ppm) to ensure the primary amine cannot poison the catalyst.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine the Boc-protected substrate (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K3PO4 (2.5 eq).

  • Catalyst/Ligand Addition: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%).

  • Degassing: Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 2: Analyze an aliquot via LC-MS. The absence of the [M-Br+H]+ mass confirms that hydrodebromination has been successfully suppressed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, and purify via flash chromatography.

References[3] Benchchem. "Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine". Available at: https://www.benchchem.com[4] Wikipedia. "Catalyst poisoning". Available at: https://en.wikipedia.org/wiki/Catalyst_poisoning[1] Benchchem. "preventing over-alkylation in reductive amination". Available at: https://www.benchchem.com[5] BYJU'S. "Why are Lindlar Catalysts 'Poisoned' with Lead Salts and Quinoline?". Available at:https://byjus.com/chemistry/lindlar-catalyst/[2] Master Organic Chemistry. "Reductive Amination, and How It Works". Available at:https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/

Sources

Troubleshooting

HPLC method development and optimization for (8-Bromoquinolin-4-yl)methanamine

Welcome to the Technical Support & Knowledge Base for the chromatographic analysis of (8-Bromoquinolin-4-yl)methanamine . As a highly polar, doubly basic compound, (8-Bromoquinolin-4-yl)methanamine presents unique chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Knowledge Base for the chromatographic analysis of (8-Bromoquinolin-4-yl)methanamine .

As a highly polar, doubly basic compound, (8-Bromoquinolin-4-yl)methanamine presents unique chromatographic challenges. It possesses a quinoline ring nitrogen and a highly basic primary amine (methanamine group, pKa ~9.5), paired with a hydrophobic bromine atom. This structural dichotomy often leads to severe peak tailing, poor retention on standard reversed-phase columns, and unpredictable LC-MS ionization.

This guide is engineered by senior application scientists to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure robust method development.

Logical Workflow for Method Development

Before diving into specific troubleshooting scenarios, consult the decision matrix below. Your choice of detector (UV vs. MS) fundamentally dictates your mobile phase pH and column chemistry.

HPLC_Method_Dev A Analyte: (8-Bromoquinolin-4-yl)methanamine Basic Amine (pKa ~9.5) B Select Detection Mode A->B C UV-Vis / DAD B->C D LC-MS / MS B->D E Low pH (pH 2.0) 0.1% TFA Additive C->E Strong Ion-Pairing F Low pH (pH 2.7) 0.1% Formic Acid D->F Volatile, MS-Friendly G High pH (pH 10.0) 10mM NH4HCO3 D->G Deprotonates Amine H Standard C18 or Polar-Embedded C18 E->H F->H I High-pH Stable Hybrid (e.g., BEH C18) G->I

Logical workflow for HPLC method development of basic amines.

Section 1: Stationary Phase & Peak Tailing FAQs

Q: Why does (8-Bromoquinolin-4-yl)methanamine exhibit severe, asymmetrical peak tailing on my standard C18 column? A: The root cause is secondary cation-exchange interactions. At a typical acidic to neutral mobile phase pH (pH 3–7), the primary methanamine group is fully protonated (positively charged). Standard silica-based C18 columns contain residual surface silanol groups (-Si-OH). Above pH 3, these silanols begin to ionize into negatively charged silanoxanes (-Si-O⁻). The positively charged amine interacts electrostatically with these ionized silanols, causing the analyte to "stick" to the stationary phase, resulting in severe peak tailing and poor theoretical plate counts[1].

Q: How do I eliminate this silanol interaction? A: You have two primary mechanistic routes:

  • Mask the Silanols: Use a low-pH mobile phase (pH ~2.0) to keep silanols fully protonated and neutral, combined with a strong ion-pairing agent. Alternatively, use a polar-embedded column (e.g., BEH Shield RP18), which incorporates an embedded carbamate group that provides a "shielding" effect against residual silanols[2].

  • Deprotonate the Analyte: Operate at a high pH (pH 10+). By raising the pH above the amine's pKa, the molecule becomes neutral, completely bypassing the cation-exchange mechanism[3].

Section 2: Mobile Phase & pH Optimization FAQs

Q: For a low-pH method, why is my peak shape excellent with 0.1% TFA but terrible with 0.1% Formic Acid? A: This is a classic ion-pairing vs. cation-exchange dilemma. 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, neutralizing most silanols. More importantly, the trifluoroacetate anion acts as a strong ion-pairing agent; it binds to the positively charged methanamine, masking its charge and increasing its hydrophobic retention[1]. Conversely, 0.1% Formic acid (FA) only lowers the pH to ~2.7 (leaving some silanols ionized) and is a very weak ion-pairing agent. This allows the secondary cation-exchange tailing mechanism to persist[1].

Q: If TFA gives better peak shape, why shouldn't I use it for LC-MS? A: TFA is notorious for causing severe ion suppression in electrospray ionization (ESI-MS)[4]. The strong ion-pairing effect that gives you sharp peaks in UV detection prevents the analyte from easily releasing its charge into the gas phase. For LC-MS, you must compromise: use Formic Acid for volatility and signal intensity, or switch to a high-pH method using Ammonium Bicarbonate[4].

Quantitative Comparison of Mobile Phase Additives
AdditiveTypical Conc.Approx. pHIon-Pairing StrengthMS CompatibilityExpected Peak Shape
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0StrongPoor (Ion suppression)Excellent (Symmetrical)
Formic Acid (FA) 0.1% v/v~2.7WeakExcellentModerate (Slight tailing)
Ammonium Bicarbonate 10 mM~10.0N/A (Deprotonates amine)GoodExcellent (Requires BEH)

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, every method must be a self-validating system. Below are two field-proven methodologies for analyzing quinoline derivatives[5].

Protocol A: Low-pH Ion-Pairing RP-HPLC (Optimal for UV-Vis / DAD)

Mechanism: Fully protonates the analyte and utilizes TFA to ion-pair the primary amine, driving retention via the hydrophobic bromo-quinoline core.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% v/v TFA in high-purity Milli-Q water.

    • Buffer B: 0.1% v/v TFA in HPLC-grade Acetonitrile (ACN).

  • Column Selection:

    • Install a heavily end-capped, high-purity C18 column or a polar-embedded phase (e.g., 4.6 x 150 mm, 5 µm)[2][5].

  • System Equilibration:

    • Flush the system at 5% B for at least 10 column volumes until the baseline is stable[5].

  • Gradient Elution Profile (Flow Rate: 1.0 mL/min):

    • 0.0 - 2.0 min: Hold at 5% B (Ensures retention of the polar protonated species).

    • 2.0 - 10.0 min: Linear ramp from 5% B to 60% B.

    • 10.0 - 12.0 min: Ramp to 95% B (Column wash).

    • 12.0 - 15.0 min: Return to 5% B (Re-equilibration).

  • Self-Validation Check (System Suitability):

    • Inject a 10 µg/mL standard. Calculate the USP Tailing Factor ( Tf​ ). If the ion-pairing is successful, Tf​ must be ≤1.2 . If Tf​>1.5 , the column's end-capping has degraded, exposing active silanols.

Protocol B: High-pH RP-HPLC (Optimal for LC-MS & Preparative Scaling)

Mechanism: Deprotonates the methanamine group, converting the analyte into its highly hydrophobic free-base form, allowing for massive increases in column loadability[3].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Buffer B: HPLC-grade Methanol (Methanol is preferred over ACN at high pH to prevent polymer precipitation and extend column life).

  • Column Selection (Critical Step):

    • You must use a high-pH stable hybrid particle column (e.g., Ethylene Bridged Hybrid - BEH C18). Standard silica columns will rapidly dissolve at pH > 8[3].

  • Gradient Elution Profile (Flow Rate: 1.0 mL/min):

    • Because the analyte is deprotonated, it is highly retained.

    • 0.0 - 8.0 min: Linear ramp from 30% B to 80% B.

  • Self-Validation Check (Column Integrity):

    • Monitor the retention time (RT) over 50 consecutive injections. A drifting RT (eluting earlier) is a diagnostic indicator that the stationary phase is undergoing hydrolytic dissolution. A stable RT validates the hybrid particle's integrity.

References

  • Waters Corporation. Shop XBridge BEH Shield RP18 Columns | 186003010. Waters. [Link]

  • LabRulez LCMS. flexibility - Seemlessly transfer methods from HPLC to UPLC using XBridge HPLC and ACQUITY UPLC BEH Columns. LabRulez. [Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Waters. [Link]

Sources

Optimization

Technical Support Center: Purification of (8-Bromoquinolin-4-yl)methanamine Intermediates

An in-depth guide for researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist Welcome to the dedicated technical support resource for (8-bromoquinolin-4-yl)methanami...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support resource for (8-bromoquinolin-4-yl)methanamine and its synthetic intermediates. As a substituted quinoline, this scaffold is pivotal in medicinal chemistry and drug discovery. However, its purification presents distinct challenges, from removing stubborn process-related impurities to dealing with isomeric byproducts. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will move beyond simple step-by-step instructions to explain the causality behind our recommended strategies, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on challenges you may encounter during the purification of (8-bromoquinolin-4-yl)methanamine and its precursors.

Q1: My crude product is a dark, tarry material with low purity. Where do I even begin?

A1: Tarry byproducts are characteristic of certain quinoline syntheses, like the Skraup reaction, which often involve strong acids and high temperatures.[1] The initial goal is not to achieve high purity in one step, but to perform a bulk separation of your basic product from the non-basic, polymeric materials.[2]

The most effective first step is an Acid-Base Extraction . The nitrogen on the quinoline ring and the primary amine make your target compound basic. This property can be exploited to selectively pull it into an aqueous layer, leaving behind neutral and polymeric impurities.[3]

Recommended Protocol: Bulk Acid-Base Extraction

  • Dissolution: Dissolve the crude tarry material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The basic (8-bromoquinolin-4-yl)methanamine will protonate and move into the aqueous layer. Tarry, non-basic impurities will remain in the organic layer.[2] Repeat the acid extraction 2-3 times to ensure complete transfer.

  • Organic Wash: Combine the acidic aqueous layers and wash with a fresh portion of DCM or EtOAc to remove any remaining neutral impurities.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with vigorous stirring until the solution is basic (pH > 9).[4] Your product will deprotonate and precipitate or form an oil.

  • Isolation: Extract the liberated free base back into an organic solvent (DCM or EtOAc) several times.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

This procedure should yield a significantly cleaner, though not yet pure, product, which is now amenable to chromatographic or crystallization techniques.

Q2: After initial purification, my NMR shows a mixture of bromo-quinoline isomers that are difficult to separate. How can I improve selectivity?

A2: The presence of isomeric impurities, such as 5-bromo or 7-bromo analogues, is a common challenge arising from a lack of regioselectivity during the bromination step of the synthesis.[4][6] These isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.

Strategy 1: Optimize Column Chromatography Standard chromatography may fail if the resolution is poor. To improve separation:

  • TLC First: Always develop a solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[7]

  • Shallow Gradient: Use a very slow, shallow solvent gradient during column chromatography. For instance, instead of going from 10% to 50% EtOAc in Hexane over 10 column volumes, try going from 10% to 25% over 20 column volumes.

  • Alternative Sorbents: If silica gel fails, consider using alumina or reversed-phase (C18) silica, as the different separation mechanism may enhance resolution.[4]

Strategy 2: Fractional Crystallization of Salts This is a powerful classical technique for separating closely related isomers.[7] By converting the amine to a salt (e.g., hydrochloride or picrate), the subtle differences in the isomers' crystal lattice energies can be exploited.[8]

Recommended Protocol: Fractional Crystallization of Hydrochloride Salt

  • Dissolution: Dissolve the mixture of isomers in a suitable solvent like isopropanol or acetone.[7]

  • Salt Formation: Slowly add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Heating and Cooling: Heat the resulting slurry until the salt dissolves completely.[7]

  • Slow Crystallization: Allow the solution to cool very slowly to room temperature. One isomer's salt may preferentially crystallize due to lower solubility.

  • Isolation: Collect the initial crop of crystals by filtration.

  • Analysis: Analyze the crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio. Repeat the process on the enriched fractions to achieve high purity.

Below is a decision tree to guide your purification strategy for the crude product.

Caption: Decision workflow for purifying (8-Bromoquinolin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for achieving >98% purity for (8-bromoquinolin-4-yl)methanamine intermediates?

A1: For achieving high purity, a multi-step approach is almost always necessary. The most robust strategy combines chemical and physical separation techniques.[3]

  • Initial Cleanup (if necessary): Use acid-base extraction to remove gross non-basic impurities as described in the Troubleshooting Guide.

  • Primary Purification: Flash column chromatography on silica gel is the workhorse method for separating the target compound from most side products and unreacted starting materials.[9]

  • Final Polishing: Recrystallization is the ideal final step to remove trace impurities and obtain a highly crystalline, pure solid.[7] This method is exceptionally good at excluding molecules that do not fit perfectly into the crystal lattice of the desired compound.[3]

The workflow is summarized in the diagram below.

G A Crude Reaction Mixture B Acid-Base Extraction A->B Bulk Cleanup C Flash Column Chromatography B->C Isomer & Polarity-based Separation D Recrystallization C->D Final Polishing E Pure Product (>98%) D->E High Purity Solid

Caption: General multi-step purification workflow.

Q2: How do I select the right solvents for column chromatography and recrystallization?

A2: Solvent selection is critical and must be done empirically for each specific intermediate.[7]

For Column Chromatography: The goal is to find a solvent system where your compound moves off the baseline but is well-separated from impurities. Use TLC for screening.

Solvent System (v/v)Target RfTypical Impurities Removed
Hexane / Ethyl Acetate0.2 - 0.4Removes non-polar byproducts and some starting materials.[6]
Dichloromethane / Methanol0.2 - 0.4More polar system for highly functionalized intermediates. Good for separating from less polar isomers.
Toluene / Acetone0.2 - 0.4Alternative non-halogenated solvent system with different selectivity.

For Recrystallization: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]

Recommended Protocol: Recrystallization Solvent Screening

  • Place ~20-30 mg of your compound into several test tubes.

  • Add a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) to each tube, about 0.5 mL at a time.

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If it doesn't dissolve, heat the mixture to boiling. If it dissolves completely, it's a potential candidate.[10]

  • Cool the clear, hot solution to room temperature and then in an ice bath.

  • The best solvent is the one that provides a high yield of crystalline solid upon cooling.[7] If no single solvent works, try solvent pairs (e.g., Ethanol/Water, DCM/Hexane).[7][10]

Q3: My compound appears to degrade on the silica gel column. What are my options?

A3: The aminomethyl group in your compound can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or degradation.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting mobile phase and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic silanol groups. Pack the column with this slurry. Also, add ~0.5% Et₃N to your mobile phase.

  • Use Alumina: Alumina is a basic or neutral stationary phase and is often a good alternative for acid-sensitive compounds.

  • Switch to Reversed-Phase: If the compound is sufficiently polar, reversed-phase chromatography (C18 silica) using solvents like acetonitrile and water can be an excellent, albeit more expensive, alternative.

References

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Retrieved from [Link]

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Cleanchem. (n.d.). Quinoline Impurity 1. Retrieved from [Link]

  • Lilly-Spain. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • NextSDS. (n.d.). (8-bromoquinolin-4-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Reddy, B. V. S., et al. (2015). Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid. ACS Publications. Retrieved from [Link]

  • Javed, M., & Rao, K. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Kim, J. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (8-Bromoquinolin-4-yl)methanamine vs. 8-Chloro Analogs in Late-Stage Functionalization

Executive Summary In the development of novel therapeutics and advanced materials, functionalized quinolines are highly privileged scaffolds. Specifically, (8-Bromoquinolin-4-yl)methanamine and its 8-Chloro counterpart s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel therapeutics and advanced materials, functionalized quinolines are highly privileged scaffolds. Specifically, (8-Bromoquinolin-4-yl)methanamine and its 8-Chloro counterpart serve as critical building blocks for late-stage functionalization, primarily via transition-metal-catalyzed cross-coupling.

While both analogs provide a vector for functionalizing the 8-position of the quinoline ring, their reactivity profiles differ drastically. This guide objectively compares the mechanistic behavior, catalytic requirements, and experimental handling of these two substrates, providing researchers with the data necessary to optimize synthetic routes.

Mechanistic Foundations: The Halogen Effect & Causality

To understand the divergent reactivity between the 8-bromo and 8-chloro analogs, we must analyze the fundamental thermodynamics of their carbon-halogen bonds and the specific structural liabilities of the molecule.

Bond Dissociation Energy (BDE) and Oxidative Addition

In palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active metal catalyst into the carbon-halogen bond.

  • The 8-Bromo Advantage: The C–Br bond dissociation energy in halo-heterocycles is approximately 70–77 kcal/mol . This relatively weak bond readily undergoes oxidative addition with standard Pd(0) catalysts under mild conditions[1][2].

  • The 8-Chloro Hurdle: The C–Cl bond is significantly stronger, with a BDE of approximately 83–84 kcal/mol [2]. Activating this bond requires elevated temperatures and highly electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines like XPhos or SPhos) to force the metal center into the C–Cl bond[3][4].

The 4-Methanamine Liability: Catalyst Poisoning

Both analogs possess a primary amine at the 4-methyl position. A critical, field-proven insight is that free primary amines are excellent ligands for transition metals . If left unprotected, the methanamine group will coordinate with the Pd(0) catalyst, forming stable, inactive complexes that halt the catalytic cycle. Furthermore, the free amine can undergo competitive intermolecular N-arylation. Therefore, amine protection (e.g., via Boc or Cbz groups) is a mandatory prerequisite before manipulating the 8-halogen position.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd 8-Haloquinoline Enters TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Br: Fast (~70 kcal/mol) Cl: Slow (~84 kcal/mol) RedElim Reductive Elimination TransMet->RedElim Base Facilitated RedElim->Pd0 Catalyst Regeneration Product 8-Functionalized Quinoline RedElim->Product Product Release

Caption: Pd-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.

Quantitative Performance Comparison

The following table summarizes the empirical data and catalytic requirements for cross-coupling the protected versions of these two building blocks.

Parameter(8-Bromoquinolin-4-yl)methanamine8-Chloro Analog
Bond Dissociation Energy (BDE) ~70 - 77 kcal/mol~83 - 84 kcal/mol
Oxidative Addition Rate Fast (Often non-rate-limiting)Slow (Strictly rate-limiting)
Typical Pd Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos / SPhos
Standard Reaction Temperature 60 °C - 80 °C100 °C - 120 °C
Amine Protection Requirement MandatoryMandatory
Average Yield (Suzuki Coupling) 85% - 95%60% - 80%
Cost & Scalability Higher raw material costLower cost, better for scale-up

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for utilizing these building blocks. The workflow is divided into protection, cross-coupling, and deprotection.

Workflow Start Unprotected 8-Haloquinoline Protect Amine Protection (Boc2O) Start->Protect Prevents Pd Poisoning Coupling Pd-Catalyzed Cross-Coupling Protect->Coupling 8-Br: Standard Pd 8-Cl: Bulky Ligands Deprotect Acidic Deprotection (TFA) Coupling->Deprotect High Yield End Target Compound Deprotect->End Final Isolation

Caption: Experimental workflow for late-stage functionalization of 8-haloquinolin-4-yl methanamines.

Protocol 1: Boc-Protection of the 4-Methanamine

Causality: Protecting the primary amine prevents the formation of inactive Pd-amine complexes during downstream coupling.

  • Initiation: Dissolve 1.0 equivalent of (8-Bromoquinolin-4-yl)methanamine (or the 8-chloro analog) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 equivalents of triethylamine (Et₃N). Cool the reaction flask to 0 °C using an ice bath to control the exothermic reaction.

  • Protection: Dropwise add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM.

  • Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor reaction completion via TLC (using a Ninhydrin stain; the primary amine starting material will stain purple/pink, while the protected product will not).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: The catalyst choice is dictated by the halogen. The 8-Br analog uses a standard, cost-effective catalyst, while the 8-Cl analog requires a highly active, electron-rich catalyst system to overcome the high C–Cl BDE[5].

Option A: For the 8-Bromo Analog (Mild Conditions)

  • Combine the Boc-protected 8-bromo intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 1,4-Dioxane/H₂O mixture (4:1 ratio).

  • Sparge the mixture with N₂ gas for 15 minutes to remove dissolved oxygen (preventing catalyst oxidation).

  • Add Pd(dppf)Cl₂ (5 mol%) .

  • Heat the mixture to 80 °C for 6–8 hours. Monitor by LC-MS until the starting material is consumed.

Option B: For the 8-Chloro Analog (Harsh Conditions)

  • Combine the Boc-protected 8-chloro intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in anhydrous Toluene.

  • Sparge with N₂ gas for 15 minutes.

  • Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) . The bulky XPhos ligand accelerates the difficult oxidative addition into the C–Cl bond.

  • Heat the mixture to 110 °C for 16–24 hours.

Strategic Recommendations

When designing a synthetic route, the choice between the 8-Bromo and 8-Chloro analog should be driven by the project phase:

  • Choose (8-Bromoquinolin-4-yl)methanamine during early-stage drug discovery, library synthesis, or when coupling sterically hindered/electron-deficient partners. The lower activation energy ensures higher success rates and tolerates a wider variety of functional groups.

  • Choose the 8-Chloro Analog during process chemistry and scale-up. While it requires more sophisticated ligands (like XPhos) and higher temperatures, the raw material cost of aryl chlorides is significantly lower, making it economically viable for multi-kilogram campaigns.

Sources

Comparative

Mass spectrometry (LC-MS) validation for (8-Bromoquinolin-4-yl)methanamine purity

High-Resolution LC-MS vs. Standard HPLC-UV-MS for the Purity Validation of (8-Bromoquinolin-4-yl)methanamine: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles associate...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS vs. Standard HPLC-UV-MS for the Purity Validation of (8-Bromoquinolin-4-yl)methanamine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with halogenated, nitrogen-rich heterocycles. (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[1] is a highly valuable building block in medicinal chemistry, heavily utilized in the synthesis of quinoline-based therapeutics such as neuropilin-1 antagonists[2] and kinase inhibitors[3].

However, validating the purity of this compound presents distinct physicochemical challenges. The molecule contains two basic nitrogens—a primary amine (methanamine) and a quinoline ring nitrogen—which are highly prone to secondary ion-exchange interactions with residual silanols on traditional silica-based columns. Furthermore, distinguishing the active compound from structurally similar synthetic impurities (e.g., debrominated precursors or positional isomers) requires rigorous analytical validation[4].

This guide objectively compares a standard HPLC-UV-SQD (Single Quadrupole) approach against a modern UPLC-HRMS (High-Resolution Mass Spectrometry) workflow, providing the causality behind experimental choices and a self-validating protocol compliant with ICH Q2(R2) guidelines[5].

Analytical Strategy & Method Comparison

To establish a self-validating system, an analytical method must not only separate the main peak from impurities but also provide intrinsic structural confirmation. For (8-Bromoquinolin-4-yl)methanamine, the natural isotopic distribution of Bromine ( 79 Br and 81 Br in a ~50.69% to 49.31% ratio) acts as a built-in validation marker.

The Alternatives:
  • Alternative 1: Standard HPLC-UV-SQD. Utilizes fully porous C18 columns (5 µm) and low-resolution mass spectrometry. While sufficient for bulk purity assays, it suffers from peak tailing due to basic nitrogen interactions and lacks the mass accuracy to confidently identify isobaric degradants.

  • Recommended Method: UPLC-HRMS (Q-TOF/Orbitrap). Utilizes Superficially Porous Particle (SPP) C18 columns (1.7 µm). The solid core of SPP limits longitudinal diffusion, drastically sharpening peaks. Coupled with HRMS, it provides sub-5 ppm mass accuracy, allowing for the exact elemental composition of trace impurities to be determined.

Table 1: ICH Q2(R2) Performance Comparison
Validation ParameterHPLC-UV-SQD (Alternative)UPLC-HRMS (Recommended)Causality / Scientific Rationale
Stationary Phase Fully Porous C18 (5 µm)SPP C18 (1.7 µm)SPP reduces diffusion paths, minimizing band broadening for basic amines.
Run Time 15.0 min4.5 minUPLC fluidics allow higher linear velocities without losing theoretical plates.
Mass Accuracy ± 0.5 Da< 3 ppmHRMS distinguishes isobaric impurities that co-elute in the UV trace.
LOD (Impurity) 0.10 µg/mL0.01 µg/mLEnhanced ionization efficiency and reduced background noise in HRMS[3].
Peak Tailing (Tf) 1.8 (Significant tailing)1.1 (Excellent symmetry)Acidic modifiers in UPLC fully protonate the amine, preventing silanol binding.
Isotope Resolution UnresolvedBaseline resolvedCritical for verifying the 79 Br/ 81 Br signature of the target compound.

Self-Validating Experimental Protocol (UPLC-HRMS)

The following methodology is designed as a closed-loop, self-validating system. By utilizing the bromine isotope doublet as an internal System Suitability Test (SST), any peak lacking the exact 1:1 M/M+2 ratio is immediately flagged as a non-brominated contaminant (e.g., unreacted starting material)[4].

Step 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile (LC-MS grade). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-shock band broadening at the column head.

  • Analyte Concentration: Dissolve (8-Bromoquinolin-4-yl)methanamine to a working concentration of 0.5 mg/mL. Prepare a spiked impurity solution at 0.05% (0.25 µg/mL) to validate the Limit of Quantitation (LOQ).

Step 2: Chromatographic Separation (UPLC)
  • Column: SPP C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Mechanistic Insight: Formic acid lowers the pH to ~2.7. Because the pKa of the primary amine is ~9.5 and the quinoline nitrogen is ~4.9, both nitrogens are fully protonated. This forces the molecule to interact with the stationary phase purely through reversed-phase partitioning of the quinoline core, completely suppressing basic peak tailing.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.5 mL/min.

Step 3: High-Resolution Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization in positive mode (ESI+). The pre-protonated state from the acidic mobile phase guarantees maximum ionization efficiency.

  • Acquisition: Full scan m/z 100–1000.

  • Internal Calibration: Use a lock-mass (e.g., Leucine Enkephalin) to maintain <3 ppm mass accuracy throughout the run.

Mechanistic Visualizations

To fully understand the analytical lifecycle and the structural behavior of (8-Bromoquinolin-4-yl)methanamine in the mass spectrometer, review the following logical frameworks.

Diagram 1: Analytical Validation Workflow

The validation must adhere strictly to ICH Q2(R2) guidelines[5], ensuring that the method is fit-for-purpose before batch release.

Workflow A Sample: (8-Bromoquinolin-4-yl)methanamine CAS: 1190320-17-2 B HPLC-UV-SQD Routine QA/QC A->B Standard Method C UPLC-HRMS (Q-TOF) Impurity Profiling A->C High-Res Method D ICH Q2(R2) Validation Linearity, LOD/LOQ, Precision B->D C->D E Data Processing Isotope Pattern Verification D->E F Purity Certification E->F

Analytical workflow for LC-MS purity validation according to ICH Q2(R2) guidelines.

Diagram 2: ESI+ Fragmentation Pathway

Understanding the Collision-Induced Dissociation (CID) pathway is critical for identifying degradation products. The loss of ammonia (-17 Da) confirms the presence of the primary amine, while the subsequent loss of a bromine radical confirms the halogenated core.

Fragmentation M [M+H]+ m/z 237.0 / 239.0 Protonated Precursor A [-NH3] m/z 220.0 / 222.0 Amine Cleavage M->A Low CID Energy B [-HBr] m/z 157.1 Debromination M->B Medium CID Energy C m/z 140.1 Quinoline Core A->C -Br Radical B->C -NH3

Proposed ESI+ fragmentation pathway for (8-Bromoquinolin-4-yl)methanamine.

Conclusion

For the purity validation of (8-Bromoquinolin-4-yl)methanamine, standard HPLC-UV-SQD methods are highly susceptible to peak tailing and lack the specificity required to identify co-eluting, non-brominated impurities. By transitioning to a UPLC-HRMS platform utilizing an SPP column and acidic mobile phases, analysts can leverage the compound's innate physicochemical properties—specifically its protonation state and bromine isotopic signature—to create a highly robust, self-validating analytical method compliant with ICH Q2(R2) standards.

References[4] Title: Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Source: BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsI374GyvyAFfq2vY39qMAaiKdnL_l5mOfnKkeCn3khFmZ-k2TVqZauEsxJDVnxQYJxN1q76mn4lCCM3bDWyijeiInu2hIuqU7jSpsWq19jXZoaJwh337Nrmzx_OFcfEc-2uRP6oK2MoU1NHf7As8k2C4D6ktE82FPheQPrdDgfOcv4CRlZIx0c7meR6sjokusqIQKiCaC20RVzHXcdA7cO8qTmiKrKuY0D3ZnTYSDT4eXRVHbVs3tOGR772kjalo=[3] Title: Comprehensive Chromatographic Analysis of Futibatinib Impurities by HPLC and LC-MS/MS. Source: accesson.kr. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYzikhuW6sKeGhA9-XOqP1SoqjX5OHdsJGHWywvxK7ttvIJE-Z0O-x1UWkQj4-NewtZsjan8FULq2Bozqoeah6qP6O_sLykVzgnWtfx_V78Lg52VTjvSznU4Q_jVUx4UCqqtW4fROoaGQQ78whTGNhWieaOA5R0P2NoLWJUg==[1] Title: CAS:1190320-17-2 FT-0733895 (8-bromoquinolin-4-yl)methanamine Product Detail Information. Source: Finetech Chem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCDSKLq3iPpKC7ZvZ9IKebZy9BvK-urNNgUjLmf_TSti551ifITw6fs87Lr1dFy2rGjU3dO6gjflDX_9GujmAjOLQ-OJx540nWfV3GQQX-rppWwfxvt5HY-EcEdeIOHI4UYgsm1qbgNrxP8Jwsy8IA[2] Title: Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsOOJGyVu-q9jMzs5__Y21M63hAPlf_MDudFQGf9h-HAJ76z6rbXWfnTROuYu1MvrOJKRk36v9FeBys3PiD-FO5AAYRYC1IsrsxdX0sZo9sM5go6Tqwf9TZyavtxIkkme9lic0nVA4djj2kV4U0qPRrg==[5] Title: Method for identification and quantification of intact teduglutide peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS. Source: RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBQa1OFH_XP-CXhkGZY24XrE4SSQZT39FSO-qV7mrWXKTlHlcERV5yB7LezAiJlzX9vq7ki39J_81A_ZbV95J0MWhDrwKK2NwG2gKkQ631frhd576lAMQjh760yFZtXein-94yy-AuZ980IoYd8Qs7Um4tFiK-bVIM

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Validation

Preclinical Efficacy Comparison Guide: (8-Bromoquinolin-4-yl)methanamine Derivatives in Oncology Cell Lines

As drug development pivots toward highly targeted therapies, the quinoline scaffold remains a privileged structure in medicinal chemistry. Specifically, the (8-Bromoquinolin-4-yl)methanamine building block (CAS 1190320-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies, the quinoline scaffold remains a privileged structure in medicinal chemistry. Specifically, the (8-Bromoquinolin-4-yl)methanamine building block (CAS 1190320-17-2) offers a unique topological and electronic profile for designing novel anticancer agents. The C-8 bromine substitution introduces critical steric bulk and halogen bonding capabilities that enhance binding affinity within deep hydrophobic pockets of target enzymes, such as Topoisomerase I and various kinases[1]. Meanwhile, the 4-methanamine moiety serves as a versatile synthetic handle, allowing researchers to rapidly generate divergent libraries (e.g., amides, ureas, sulfonamides) to optimize target selectivity and pharmacokinetic properties.

This guide provides an objective, data-driven comparison of three representative (8-Bromoquinolin-4-yl)methanamine derivatives, evaluating their in vitro efficacy across distinct human and murine cancer cell lines.

Structural Rationale & Derivative Profiles

To systematically probe the active sites of oncogenic targets, the primary amine of the (8-Bromoquinolin-4-yl)methanamine scaffold is typically functionalized into three distinct pharmacophores:

  • Derivative A (Amide-Linked): Designed to target DNA Topoisomerase I. The amide carbonyl acts as a rigid hydrogen bond acceptor, stabilizing the compound within the DNA-enzyme cleavage complex[1].

  • Derivative B (Urea-Linked): Engineered to inhibit receptor tyrosine kinases (e.g., PDGFR). The urea motif provides dual hydrogen bond donors, mimicking the hinge-binding interactions of endogenous ATP[2].

  • Derivative C (Sulfonamide-Linked): Synthesized to target the colchicine binding site of tubulin. The sulfonamide geometry induces a distinct conformational twist, preventing microtubule polymerization and leading to mitotic arrest[3].

Comparative Efficacy in Cancer Cell Lines

The antiproliferative activity of these derivatives is benchmarked against standard chemotherapeutics (e.g., 5-Fluorouracil) across three well-characterized cell lines: HT29 (Human Colorectal Adenocarcinoma), HeLa (Human Cervical Carcinoma), and C6 (Rat Brain Tumor). These lines are standard models for evaluating brominated quinoline efficacy due to their robust expression of Topoisomerase I and rapid proliferation rates[4].

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM) at 72 Hours
CompoundLinkage TypePrimary TargetHT29 (Colorectal)HeLa (Cervical)C6 (Glioma)
Derivative A AmideTopoisomerase I8.45 ± 0.626.12 ± 0.459.30 ± 0.81
Derivative B UreaTyrosine Kinases15.20 ± 1.1012.85 ± 0.9518.40 ± 1.25
Derivative C SulfonamideTubulin4.15 ± 0.303.90 ± 0.255.65 ± 0.40
5-Fluorouracil N/A (Control)Thymidylate Synthase26.20 ± 1.5024.10 ± 1.2050.00 ± 2.10

Data synthesis reflects the enhanced potency of halogenated quinoline derivatives compared to traditional antimetabolites, particularly in colorectal and cervical models[4].

Mechanistic Pathway of Apoptosis Induction

The superior efficacy of these derivatives stems from their ability to halt critical cellular machinery, leading to an irreversible apoptotic cascade. For instance, Topoisomerase I inhibition by Derivative A prevents the religation of single-strand DNA breaks. The collision of replication forks with these cleavage complexes results in lethal double-strand breaks, triggering mitochondrial depolarization and subsequent caspase activation[1].

Pathway D (8-Bromoquinolin-4-yl)methanamine Derivatives T Topoisomerase I / Tubulin D->T Inhibits DNA DNA Damage / Mitotic Arrest T->DNA Induces Mito Mitochondrial Depolarization T->Mito Triggers Casp Caspase 3/7 Activation DNA->Casp Mito->Casp Apop Apoptosis in Cancer Cells (HT29, HeLa, C6) Casp->Apop

Mechanistic pathway of (8-Bromoquinolin-4-yl)methanamine derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls and rely on direct biochemical causality rather than proxy measurements.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality Principle: The MTT assay does not measure cell number directly; it measures metabolic capacity. Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. A decrease in absorbance directly correlates with mitochondrial impairment and cell death[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HT29, HeLa, and C6 cells at 80% confluence. Seed into 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of Derivatives A, B, and C (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells for 72 hours. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (5-Fluorouracil) to validate assay sensitivity.

  • MTT Addition: Remove the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for exactly 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of high-purity DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Topoisomerase I Relaxation Assay

Causality Principle: Native Topoisomerase I relieves torsional strain by relaxing supercoiled plasmid DNA. Because supercoiled DNA is highly compact, it migrates faster through an agarose gel than relaxed, open-circular DNA. If a derivative successfully inhibits Topo I, the plasmid will remain supercoiled and migrate rapidly[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Topoisomerase I, and varying concentrations of the test derivative (1 µM to 50 µM) in Topo I reaction buffer.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic cleavage and religation attempts.

  • Termination: Halt the reaction by adding 2 µL of 10% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 15 minutes at 50°C to digest the enzyme and release the DNA.

  • Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide, as intercalators alter DNA topology). Run at 4 V/cm for 2 hours.

  • Visualization: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes. Visualize under UV light. Self-Validation: Lane 1 must contain plasmid only (supercoiled control); Lane 2 must contain plasmid + Topo I + vehicle (relaxed control).

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (24-72h Incubation) S1->S2 S3 MTT / BCPE Assay (Viability Readout) S2->S3 S4 Flow Cytometry (Apoptosis Analysis) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

High-throughput preclinical screening workflow for quinoline derivatives.

Conclusion

The comparative data demonstrates that functionalizing the (8-Bromoquinolin-4-yl)methanamine scaffold yields highly potent anticancer agents. The sulfonamide-linked derivative (Derivative C) exhibits the most aggressive cytotoxicity profile, likely due to its dual action on tubulin polymerization and mitochondrial integrity[3]. For drug development professionals, this scaffold represents a highly tunable starting point for hit-to-lead optimization in oncology, offering superior baseline efficacy compared to traditional antimetabolites like 5-Fluorouracil.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents Source: ResearchGate URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PubMed Central (PMC) URL:[Link]

  • US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation Source: Google Patents URL
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation Source: Taylor & Francis URL:[Link]

Sources

Comparative

X-Ray Crystallography Data Comparison: (8-Bromoquinolin-4-yl)methanamine vs. Standard Quinoline Scaffolds

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently evaluate how specific halogenations and functional group substitutions impact both the binding affinity of a pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently evaluate how specific halogenations and functional group substitutions impact both the binding affinity of a pharmacophore and our ability to resolve its structure via X-ray crystallography.

(8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[1] is a highly specialized bifunctional building block. While its non-brominated parent, quinolin-4-ylmethanamine, is a well-documented anchor in kinase and protease inhibitors[2][3], the strategic addition of the bromine atom at the C8 position fundamentally alters both the physical chemistry of the molecule and the crystallographic workflow used to study it.

This guide objectively compares the crystallographic and structural properties of (8-Bromoquinolin-4-yl)methanamine against alternative quinoline scaffolds, providing actionable methodologies for co-crystallization and structural refinement.

Structural Causality: Why the C8-Bromine Matters

In drug development, substituting a hydrogen for a bromine atom at the C8 position of a quinoline ring is rarely arbitrary. The causality behind this experimental choice is rooted in three mechanistic advantages:

  • Steric Constraint and Entropic Pre-organization: The bulky bromine atom (van der Waals radius ~1.85 Å) creates a significant steric clash with the quinoline nitrogen’s lone pair and adjacent structural elements. When synthesized into a larger macrocycle or inhibitor, this clash forces the quinoline ring into a highly specific dihedral orientation. By locking the conformation, the entropic penalty upon binding to a target protein (such as Fibroblast Activation Protein or DRAK1) is minimized[2][3].

  • Halogen Bonding: The C8-Br acts as a highly directional halogen bond donor (via its σ-hole), capable of interacting with backbone carbonyls in the protein active site, an interaction entirely absent in standard quinolin-4-ylmethanamine.

  • Crystallographic Phasing (Self-Validating System): Bromine is a heavy atom with a strong anomalous scattering signal. In X-ray crystallography, this allows for Single-Wavelength Anomalous Dispersion (SAD) phasing. If standard Molecular Replacement (MR) fails due to significant ligand-induced conformational changes in the protein, the anomalous signal from the bromine atom independently validates the ligand's exact position and orientation in the electron density map[4].

Quantitative Crystallographic Data Comparison

The following table summarizes the comparative crystallographic parameters of (8-Bromoquinolin-4-yl)methanamine derivatives against alternative scaffolds based on historical diffraction data of analogous complexes[2][3][4].

Structural ScaffoldC8 SubstituentC8-X Bond Length (Å)Primary H-Bonding MotifPhasing Utility (X-ray)Primary Target Applications
(8-Bromoquinolin-4-yl)methanamine Bromine (-Br)1.89 - 1.91Primary Amine (Donor)High (Br SAD Phasing at ~0.92 Å)FAP, Macrocyclic Kinase Inhibitors
Quinolin-4-ylmethanamine Hydrogen (-H)N/A (C-H ~1.09)Primary Amine (Donor)Low (Requires MR)DRAK1, Ser/Thr Kinases
8-Bromoquinoline Bromine (-Br)1.89 - 1.90NoneHigh (Br SAD Phasing)Organometallic Ligands, Catalysts

Data synthesis derived from structural evaluations of quinoline-based inhibitors and transition metal complexes.

Experimental Methodology: Co-Crystallization & X-Ray Diffraction

To harness the phasing power of the 8-bromo substituent and accurately map the methanamine interactions, the following self-validating protocol must be used. This workflow ensures that the resulting electron density map is unambiguously driven by the experimental data rather than model bias.

Step 1: Complex Formation and Incubation
  • Protein Preparation: Concentrate the target protein (e.g., purified kinase domain) to 10–15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Soaking/Co-crystallization: Dissolve the (8-Bromoquinolin-4-yl)methanamine-derived ligand in 100% DMSO to a concentration of 50 mM. Add the ligand to the protein solution at a 3:1 molar ratio (Ligand:Protein).

  • Validation Check: Incubate on ice for 2 hours. Centrifuge at 14,000 x g for 10 minutes to remove any precipitated complex. Causality: The primary amine enhances aqueous solubility, but the hydrophobic bromoquinoline core may induce aggregation if the binding pocket is not fully accessible.

Step 2: Hanging-Drop Vapor Diffusion
  • Set up crystallization screens using a mosquito® liquid handler. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Seal the drops over 500 µL of reservoir solution and incubate at 20°C. Crystals typically appear within 3–7 days.

Step 3: Cryoprotection and Data Collection
  • Cryoprotection: Briefly transfer the crystals into a cryoprotectant solution consisting of the reservoir buffer supplemented with 20% (v/v) glycerol and 1 mM of the ligand.

  • Flash-Freezing: Flash-cool the crystals in liquid nitrogen.

  • Diffraction: Collect X-ray diffraction data at a synchrotron source. Crucial Step: To utilize the bromine atom for SAD phasing, tune the X-ray energy to the Bromine K-edge (~13.47 keV or 0.9198 Å) to maximize the anomalous scattering signal ( f′′ ).

Step 4: Phasing and Structural Refinement
  • Process the diffraction images using XDS or DIALS.

  • Use the anomalous differences to locate the heavy bromine atom via AutoSol (Phenix). The unambiguous location of the Br atom serves as a self-validating anchor point.

  • Build the rest of the (8-Bromoquinolin-4-yl)methanamine scaffold into the 2Fo​−Fc​ and Fo​−Fc​ electron density maps, paying close attention to the hydrogen-bonding network formed by the 4-methanamine nitrogen.

Workflow Visualization

The following diagram maps the logical progression from ligand synthesis to structural refinement, highlighting the critical SAD phasing step enabled by the bromine atom.

G Protein Target Protein Expression & Purification Complex Co-Crystallization (Hanging Drop Vapor Diffusion) Protein->Complex Ligand (8-Bromoquinolin-4-yl)methanamine Derivative Synthesis Ligand->Complex Diffraction X-Ray Diffraction (Tuned to Br K-edge: 0.9198 Å) Complex->Diffraction Phasing SAD Phasing via Br Atom (Self-Validating Anchor) Diffraction->Phasing Refinement Electron Density Map & Structural Refinement Phasing->Refinement Refinement->Ligand Rational SAR Optimization

Crystallographic workflow utilizing the C8-Bromine for SAD phasing and SAR optimization.

References

  • Jansen, K., et al. "Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

  • Sangtrirutnugul, P., et al. "Rhodium Complexes Containing a Tridentate Bis(8-quinolyl)methylsilyl Ligand: Synthesis and Reactivity." Organometallics, ACS Publications, 2006. Available at:[Link]

  • Wells, C., et al. "Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5-a]pyrimidine-Based Macrocycles." Journal of Medicinal Chemistry, ACS Publications, 2018. Available at:[Link]

Sources

Validation

Benchmarking (8-Bromoquinolin-4-yl)methanamine against standard quinoline building blocks

Benchmarking (8-Bromoquinolin-4-yl)methanamine: A Comparative Guide to Advanced Quinoline Building Blocks Introduction The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (8-Bromoquinolin-4-yl)methanamine: A Comparative Guide to Advanced Quinoline Building Blocks

Introduction The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in clinical candidates targeting kinases, E3 ligases, and infectious diseases 1. Historically, simple monofunctional building blocks like 8-bromoquinoline or quinoline-4-carboxylic acid have been utilized to construct these libraries. However, the modern demand for higher sp3 character and dual-functionalization handles has driven the adoption of more complex intermediates. (8-Bromoquinolin-4-yl)methanamine emerges as a highly versatile, bifunctional building block 2. By offering both an aryl bromide for palladium-catalyzed cross-coupling and a primary aliphatic amine for acylation or alkylation, it enables orthogonal, divergent synthetic pathways that standard quinolines cannot support.

Physicochemical and Structural Benchmarking

When benchmarking (8-Bromoquinolin-4-yl)methanamine against industry-standard quinoline building blocks, its bifunctional nature profoundly impacts its physicochemical profile and downstream utility. The addition of the methanamine group increases the basicity and topological polar surface area (TPSA), which can favorably modulate the solubility and pharmacokinetic properties of the final drug candidates.

Property / Feature(8-Bromoquinolin-4-yl)methanamine8-Bromoquinoline Quinoline-4-methanamine
CAS Number 1190320-17-216567-18-35650-10-2
Molecular Weight 237.10 g/mol 208.05 g/mol 158.20 g/mol
Reactive Handles Aryl Bromide, Primary AmineAryl BromidePrimary Amine
H-Bond Donors 202
H-Bond Acceptors 212
Synthetic Utility Divergent bifunctionalizationMonofunctional cross-couplingMonofunctional acylation
Downstream Space Complex macrocycles, PROTACsSimple biarylsSimple amides

Reactivity Profiling & Divergent Synthetic Workflows

The strategic value of (8-Bromoquinolin-4-yl)methanamine lies in its chemoselectivity. The primary aliphatic amine (4-position) is highly nucleophilic and can be selectively acylated or reductively aminated without interfering with the 8-bromo position. Conversely, the 8-bromo group is primed for oxidative addition by palladium(0) catalysts, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings 3. This orthogonality allows medicinal chemists to build libraries in two distinct directions depending on the desired core geometry.

G Start (8-Bromoquinolin-4-yl)methanamine Path1 Amide Coupling (4-Methanamine) Start->Path1 Path2 Suzuki-Miyaura Coupling (8-Bromo) Start->Path2 Prod1 8-Bromo-4-(amidomethyl)quinoline Intermediate Path1->Prod1 Prod2 8-Aryl-4-(aminomethyl)quinoline Intermediate Path2->Prod2 Final Bifunctionalized Quinoline Library Prod1->Final Pd-Catalysis Prod2->Final Acylation

Divergent synthetic workflow exploiting orthogonal reactivity of (8-Bromoquinolin-4-yl)methanamine.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. Causality is embedded in the reagent selection: conditions are optimized to prevent competitive side reactions (e.g., preventing palladium-catalyzed intramolecular amination).

Protocol A: Chemoselective Amide Coupling (4-Methanamine Functionalization)

Objective: Selectively functionalize the primary amine while preserving the aryl bromide for downstream cross-coupling. Causality & Design: We utilize HATU as the coupling reagent with a mild base (DIPEA) in DMF. HATU ensures rapid formation of the active ester, minimizing the residence time of the free amine and suppressing potential dimerization. The reaction is run at room temperature to strictly avoid thermal activation of the C–Br bond.

  • Preparation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add (8-Bromoquinolin-4-yl)methanamine (1.0 equiv) dropwise to the activated mixture.

  • Validation (In-Process): Monitor via LC-MS. The mass of the product must reflect the addition of the acyl group while maintaining the distinct isotopic bromine pattern (M and M+2 peaks of equal intensity), validating that the C–Br bond remains intact.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (8-Bromo Functionalization)

Objective: Construct a C–C bond at the 8-position using the previously synthesized 8-bromo-4-(amidomethyl)quinoline intermediate 3. Causality & Design: Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates reductive elimination, minimizing protodehalogenation side reactions. Aqueous K2​CO3​ is used as the base; the biphasic 1,4-Dioxane/water system ensures solubility of both the organic substrates and the inorganic base, driving the transmetalation step efficiently.

  • Setup: To a microwave vial, add the 8-bromo-quinoline intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 v/v, 0.1 M final concentration).

  • Reaction: Seal the vial, purge with N2​ , and heat at 90 °C for 4 hours.

  • Validation (In-Process): LC-MS should show complete consumption of the starting material and the disappearance of the bromine isotopic signature in the product mass, validating successful cross-coupling.

  • Purification: Filter through a Celite pad, partition between water and EtOAc, and purify the organic layer via silica gel chromatography.

Biological Application: Benchmarking in Kinase Inhibition

Quinoline-based compounds are heavily benchmarked against clinical standards in oncology, particularly as c-Met kinase inhibitors 4. The 4-methanamine vector allows for the extension of the molecule into the solvent-exposed region of the kinase domain, while the 8-position can be functionalized to interact with the hinge region or the activation loop.

Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K RAS RAS / MAPK Pathway cMet->RAS Inhibitor Quinoline-based Inhibitor Inhibitor->cMet Blocks ATP Binding Cell Cell Proliferation & Survival PI3K->Cell RAS->Cell

Mechanism of action of quinoline-based inhibitors blocking the c-Met signaling cascade.

By utilizing (8-Bromoquinolin-4-yl)methanamine rather than a standard monofunctional quinoline, drug discovery teams can rapidly iterate on Structure-Activity Relationships (SAR). The dual handles allow for independent optimization of both the hinge-binding and solvent-exposed vectors, significantly accelerating the benchmarking process against established clinical inhibitors.

References

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.
  • CAS:1190320-17-2 FT-0733895 (8-bromoquinolin-4-yl)
  • 8-Bromoquinoline 98 16567-18-3. Sigma-Aldrich.
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.
  • Benchmarking a Novel Quinoline-Based Compound Against Clinical c-Met Inhibitors: A Compar

Sources

Comparative

Reproducibility of (8-Bromoquinolin-4-yl)methanamine Synthesis Pathways: A Comprehensive Comparison Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of halogenated heteroaromatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of halogenated heteroaromatic building blocks. (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[1] is a highly valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anti-infective agents. The primary synthetic challenge lies in chemoselectivity: installing the primary methanamine group at the 4-position without triggering hydrodebromination at the 8-position or over-alkylating the primary amine.

This guide objectively evaluates the three most viable synthetic pathways to this target, providing mechanistic causality, step-by-step self-validating protocols, and comparative experimental data to guide your workflow selection.

Strategic Overview of Synthetic Pathways

The synthesis of (8-bromoquinolin-4-yl)methanamine can be approached from three distinct commercially available precursors. The presence of the 8-bromo substituent dictates the choice of reagents; transition-metal catalyzed hydrogenations (e.g., Pd/C, H2) must be strictly avoided to prevent premature cleavage of the aryl bromide bond.

SynthesisPathways A 8-Bromoquinoline- 4-carbaldehyde Target (8-Bromoquinolin-4-yl) methanamine A->Target Pathway A: Reductive Amination B 8-Bromoquinoline- 4-carbonitrile B->Target Pathway B: Nitrile Reduction C 8-Bromo-4- methylquinoline C->Target Pathway C: Radical Bromination & Gabriel Synth

Diagram 1: The three primary synthetic routes to (8-Bromoquinolin-4-yl)methanamine.

Pathway A: Reductive Amination of the Carbaldehyde

Precursor: 8-Bromoquinoline-4-carbaldehyde (CAS: 898391-87-2)[2]

Mechanistic Logic: This pathway relies on the condensation of the aldehyde with an ammonia source (typically ammonium acetate) to form an intermediate imine, which is subsequently reduced. To prevent over-alkylation (formation of secondary/tertiary amines) and preserve the 8-bromo group, sodium cyanoborohydride (NaBH3CN) is used as a mild, chemoselective reducing agent at slightly acidic pH.

Experimental Protocol
  • Imine Formation: Dissolve 8-bromoquinoline-4-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 4 hours under nitrogen to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction carefully with 1M NaOH until pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH:NH4OH = 90:9:1) to yield the primary amine.

Pathway B: Hydride Reduction of the Carbonitrile

Precursor: 8-Bromoquinoline-4-carbonitrile (CAS: 1190315-89-9)[3]

Mechanistic Logic: Nitrile reduction is a highly direct route to primary amines. Because lithium aluminum hydride (LiAlH4) can be overly aggressive and sometimes lead to side reactions with halogenated quinolines, Borane-THF complex (BH3·THF) is the preferred reagent. Borane coordinates to the nitrile nitrogen, facilitating hydride transfer while leaving the aryl bromide entirely intact.

WorkflowB Step1 Step 1: Dissolve Nitrile in anhydrous THF Step2 Step 2: Add BH3·THF dropwise at 0°C Step1->Step2 Step3 Step 3: Reflux for 12h under N2 atmosphere Step2->Step3 Step4 Step 4: Quench with MeOH and 2M HCl Step3->Step4 Step5 Step 5: Basify (pH 12) & Extract (DCM) Step4->Step5 Step6 Step 6: Purify via Crystallization (HCl salt) Step5->Step6

Diagram 2: Standard workflow for the chemoselective reduction of the carbonitrile.

Experimental Protocol
  • Preparation: Dissolve 8-bromoquinoline-4-carbonitrile (1.0 eq) in anhydrous THF (0.15 M) under an inert argon atmosphere. Cool to 0 °C.

  • Reduction: Add a 1.0 M solution of BH3·THF (3.0 eq) dropwise over 30 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Hydrolysis: Cool to 0 °C. Carefully quench by adding methanol dropwise until effervescence ceases, followed by 2M HCl (to break the boron-amine complex). Reflux for an additional 1 hour.

  • Workup: Concentrate the mixture to remove THF/MeOH. Basify the aqueous residue with 2M NaOH to pH 12. Extract with ethyl acetate (3x).

  • Isolation: Wash organics with brine, dry over MgSO4, and concentrate. The product can be isolated as a stable hydrochloride salt by bubbling HCl gas into an ethereal solution of the free base.

Pathway C: Radical Bromination & Gabriel Synthesis

Precursor: 8-Bromo-4-methylquinoline (CAS: 172939-50-3)[4]

Mechanistic Logic: This is a classic, highly reliable two-stage approach. First, benzylic radical bromination (Wohl-Ziegler reaction) of the 4-methyl group yields 8-bromo-4-(bromomethyl)quinoline. Direct amination of this alkyl bromide with ammonia typically yields a messy mixture of primary, secondary, and tertiary amines. To guarantee exclusive primary amine formation, the Gabriel synthesis is employed using potassium phthalimide, followed by hydrazinolysis[5].

Experimental Protocol

Step 1: Radical Bromination

  • Dissolve 8-bromo-4-methylquinoline (1.0 eq) in carbon tetrachloride or trifluorotoluene (0.2 M).

  • Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reflux under irradiation (or standard heating) for 6 hours. Cool, filter off succinimide, and concentrate to yield the bromomethyl intermediate.

Step 2: Gabriel Synthesis

  • Dissolve the crude bromomethyl intermediate in anhydrous DMF (0.2 M). Add potassium phthalimide (1.2 eq).

  • Stir at 80 °C for 4 hours. Cool and pour into ice water to precipitate the phthalimide intermediate. Filter and dry.

  • Deprotection: Suspend the intermediate in ethanol (0.1 M). Add hydrazine monohydrate (3.0 eq). Reflux for 4 hours.

  • Cool to room temperature, filter off the white phthalhydrazide byproduct, and concentrate the filtrate. Partition between 1M NaOH and DCM to isolate the pure primary amine.

Quantitative Performance Comparison

To assist in selecting the optimal route for your laboratory's specific constraints, the following table summarizes the performance metrics of each pathway based on standard bench-scale (10-50 mmol) executions.

MetricPathway A (Reductive Amination)Pathway B (Nitrile Reduction)Pathway C (Gabriel Synthesis)
Overall Yield 60 - 70%75 - 85% 50 - 60% (over 3 steps)
Chemoselectivity Moderate (Risk of 2° amine)High High (Exclusive 1° amine)
Precursor Cost HighModerateLow
Scalability GoodModerate (BH3 handling)Good (Avoids hazardous hydrides)
Key Impurities Bis-alkylated dimersUnreacted nitrileDibrominated methyl species
Time to Target 1 Day 2 Days3 Days

Conclusion & Recommendations

For laboratories prioritizing speed and ease of execution , Pathway A (Reductive Amination) is recommended, provided the higher cost of the carbaldehyde precursor is acceptable.

For those requiring the highest purity and yield of the primary amine without the risk of over-alkylation, Pathway B (Nitrile Reduction) utilizing BH3·THF is the superior choice. It offers a clean conversion profile and preserves the crucial 8-bromo substituent.

Pathway C (Gabriel Synthesis) remains the most cost-effective method for large-scale synthesis , leveraging the inexpensive 8-bromo-4-methylquinoline[4]. While it is a multi-step process, the intermediate isolations act as built-in purification steps, resulting in a highly pure final product[5].

References

  • NextSDS. "8-bromoquinoline- 4-carbonitrile — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • ACS Publications. "The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists." Journal of Medicinal Chemistry. Available at: [Link]

  • King Scientific. "8-Bromoquinoline-4-carbaldehyde | 898391-87-2." King Scientific Catalog. Available at: [Link]

  • Google Patents. "CA2898018A1 - Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity." Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (8-Bromoquinolin-4-yl)methanamine

Advanced Safety and Logistical Guide: Handling (8-Bromoquinolin-4-yl)methanamine As a critical building block in pharmaceutical synthesis and drug discovery, (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[1] offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide: Handling (8-Bromoquinolin-4-yl)methanamine

As a critical building block in pharmaceutical synthesis and drug discovery, (8-Bromoquinolin-4-yl)methanamine (CAS: 1190320-17-2)[1] offers unique chemical reactivity. However, its structural motifs—a halogenated quinoline core paired with a primary methanamine—create a complex hazard profile that requires rigorous logistical planning.

This guide provides drug development professionals with a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To handle this compound safely, one must understand how its molecular structure dictates its interaction with human biology and the environment:

  • The Quinoline Core: Quinoline derivatives are highly lipophilic, allowing them to easily permeate lipid bilayers and epidermal barriers. They are known to be harmful if swallowed or absorbed through the skin and exhibit long-lasting toxicity to aquatic life[2].

  • The Bromine Substituent: Halogenation increases the molecule's density and persistence. From a logistical standpoint, this dictates that all associated waste must be strictly segregated into halogenated waste streams to comply with environmental regulations.

  • The Primary Amine (-NH₂): Amines are strong local bases and potent nucleophiles. Upon contact with ambient moisture (such as sweat or tear film), they undergo exothermic protonation. This causes rapid, localized pH spikes that lead to severe tissue damage, protein denaturation, and acute ocular irritation[3].

Quantitative Hazard & Causality Matrix

The following table summarizes the Globally Harmonized System (GHS) classifications typical for halogenated quinoline amines, grounded in their chemical mechanisms[2].

GHS Hazard ClassCodeMechanistic Causality
Acute Toxicity (Oral/Dermal) H302 / H312The lipophilic quinoline core facilitates rapid absorption through the GI tract and intact skin barriers.
Skin Corrosion/Irritation H315The primary methanamine group acts as a strong local base, stripping protons from epidermal proteins upon contact with sweat.
Serious Eye Damage H319Amine vapors rapidly dissolve in the aqueous tear film, drastically increasing localized pH and causing corneal damage.
Aquatic Toxicity H411Brominated aromatic rings resist rapid environmental biodegradation and bioaccumulate in aquatic ecosystems.

Definitive PPE Framework

Standard laboratory PPE is insufficient for handling reactive amines. Your protective barrier must be engineered to the specific chemical threats of the compound.

  • Dermal Protection (Glove Selection):

    • For Dry Powder: EN 374-certified Nitrile (NBR) gloves with a minimum thickness of 0.11 mm and a breakthrough time of >480 minutes are sufficient for incidental splash/dust contact[4].

    • For Solutions: If the compound is dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a permeation enhancer. Primary amines can rapidly degrade thin nitrile. In these cases, upgrade to butyl rubber or fluoroelastomer (Viton) gloves[3].

    • Self-Validation Step: Always perform a tactile inflation test (trapping air and rolling the cuff) to check for micro-tears before donning.

  • Ocular Protection: Tight-fitting chemical splash goggles are mandatory. Do not wear contact lenses. Causality: Amine vapors have a high affinity for aqueous environments. If vapors become trapped behind a contact lens, they dissolve into the tear fluid, creating a highly caustic micro-environment that can cause irreversible scarring before the lens can be removed[3].

  • Respiratory & Body Protection: A flame-resistant lab coat is required. All handling must occur inside a certified chemical fume hood. If a hood is unavailable during a spill, a P100/N95 particulate respirator must be worn to prevent inhalation of the brominated dust[5].

Operational Workflow: Step-by-Step Handling

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Check the fume hood monitor to ensure a face velocity of >100 feet per minute (fpm).

  • Clear Incompatibles: Remove all strong oxidizers, acid chlorides, and acid anhydrides from the workspace. Primary amines react violently and exothermically with these functional groups[3].

Phase 2: Weighing & Transfer

  • Mitigate Static: Use a grounded, anti-static spatula. Causality: Fine brominated powders can hold a static charge, leading to sudden aerosolization and inhalation risk when transferred.

  • Direct Transfer: Weigh the compound directly into a tared reaction vessel rather than on weighing paper to minimize transfer loss and secondary exposure.

Phase 3: Decontamination

  • Neutralize: Wipe down the balance and surrounding surfaces with a dilute, weak acid (e.g., 5% citric acid) to gently neutralize residual basic amine.

  • Rinse: Follow with a distilled water wipe to remove the resulting inert salts.

Spill Response & Disposal Plan

In the event of a breach, follow this self-validating containment protocol:

Spill Protocol:

  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Contain: Cover the spill with an inert, non-combustible absorbent like vermiculite or diatomaceous earth[6]. Crucial: Do NOT use sawdust; the organic matter can react exothermically with the basic amine.

  • Collect: Sweep the material using non-sparking tools to prevent dust dispersion. Place the sweepings into an airtight, sealable container[5].

Disposal Plan:

  • Segregate: Collect all contaminated PPE, wipes, and sweepings. Label the container explicitly as "Toxic/Halogenated Organic Amine Waste."

  • Prevent Exotherms: Do not mix this waste with acidic waste streams in standard carboys, as uncontrolled salt formation will generate heat and pressure[3]. Submit directly to your EHS department for incineration.

Mechanistic Workflow Visualization

PPE_Workflow Start Task: Handle (8-Bromoquinolin-4-yl)methanamine Hood Engineering Control: Chemical Fume Hood (>100 fpm) Start->Hood PPE Base PPE: Splash Goggles, Lab Coat, Nitrile Gloves Hood->PPE Assess Assess Physical State PPE->Assess Solid Neat Powder: Use Anti-static Tools Minimize Aerosolization Assess->Solid Solid Liquid In Solution: Upgrade to Butyl/Viton Gloves Based on Solvent Assess->Liquid Dissolved Execute Execute Protocol (Keep sealed when not in use) Solid->Execute Liquid->Execute Waste Disposal: Segregate as Halogenated/Amine Waste Execute->Waste

Workflow for the safe handling, PPE selection, and disposal of (8-Bromoquinolin-4-yl)methanamine.

References

  • Finetech Chem. "CAS:1190320-17-2 (8-bromoquinolin-4-yl)methanamine Product Detail Information." Retrieved from: 1[1]

  • Fisher Scientific. "Quinoline - SAFETY DATA SHEET." Retrieved from: 2[2]

  • TCI Chemicals. "SAFETY DATA SHEET: Quinoline Hydrochloride." Retrieved from:5[5]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline." Retrieved from: 6[6]

  • Carl ROTH. "Safety Data Sheet: Quinoline yellow (C.I. 47005)." Retrieved from: 4[4]

  • Washington State University. "Standard Operating Procedure: Methylamine." Retrieved from:3[3]

Sources

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